Technical Documentation Center

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Core Science & Biosynthesis

Foundational

Analytical Characterization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Exact Mass, Molecular Weight, and HRMS Verification

Executive Summary In modern drug discovery and organic synthesis, the precise analytical characterization of bicyclic intermediates is paramount. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Chemical Formula: C10​H9​BrO...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, the precise analytical characterization of bicyclic intermediates is paramount. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Chemical Formula: C10​H9​BrO2​ ) is a functionalized indanone scaffold frequently utilized in the development of neuroactive and anti-inflammatory pharmacophores.

As a Senior Application Scientist, I approach the validation of such halogenated intermediates not merely as a routine check, but as a critical quality gateway. An error in confirming the structural identity at this stage can lead to catastrophic downstream synthetic failures. This technical guide elucidates the physicochemical mass metrics of this compound, the causality behind its distinct isotopic signatures, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive identification [1].

Physicochemical Profiling: Molecular Weight vs. Exact Mass

To establish a robust analytical framework, we must first delineate the difference between the compound's Molecular Weight (MW) and its Exact Mass (Monoisotopic Mass) .

  • Molecular Weight (241.08 g/mol ): This is the bulk macroscopic mass calculated using the standard, abundance-weighted atomic weights of each element [2]. It is the value used by chemists at the bench to calculate reaction stoichiometry and yield.

  • Exact Mass (239.97859 Da): This is the microscopic mass of a single molecule composed exclusively of the most abundant, lightest isotopes (i.e., 12C , 1H , 79Br , 16O ). In HRMS, the instrument measures exact mass, not average molecular weight.

Table 1: Fundamental Mass Properties of C10​H9​BrO2​
PropertyValueCalculation Basis / Isotopes Used
Chemical Formula C10​H9​BrO2​ N/A
Molecular Weight 241.081 g/mol Standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, O: 15.999)
Monoisotopic Exact Mass 239.97859 Da 12C10​+1H9​+79Br1​+16O2​
Secondary Isotope Mass 241.97655 Da 12C10​+1H9​+81Br1​+16O2​
Mass Defect −0.02141 Da Deviation from nominal mass (240 Da)

The Bromine Isotopic Signature: A Self-Validating Metric

The presence of the bromine atom at the C-6 position provides a built-in, self-validating diagnostic feature. In nature, bromine exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).

The Causality of the M / M+2 Doublet: Because these isotopes exist in a nearly 1:1 ratio and are separated by approximately 2 Daltons, any mass spectrum of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one will exhibit a characteristic "twin peak" signature. If an analyst observes a peak at m/z 240.986 ( [M+H]+ with 79Br ) but fails to see an equiproportional peak at m/z 242.984 ( [M+H]+ with 81Br ), the compound is definitively not monobrominated. This logic acts as a primary filter against false positives in complex matrices [3].

IsotopeLogic Start Detect [M+H]+ Base Peak m/z 240.986 Check Check M+2 Peak m/z 242.984 Start->Check Ratio Is Intensity Ratio ~1:1? Check->Ratio Confirm Confirm Monobrominated Target Compound Ratio->Confirm Yes Reject Reject/Investigate False Positive Ratio->Reject No

Decision logic for confirming the monobrominated isotopic signature.

Analytical Methodology: LC-HRMS Verification

To verify the exact mass of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard[1].

Table 2: Predicted ESI+ Adduct Masses for HRMS Targeting
Adduct SpeciesIsotopeExact Mass ( m/z )Relative Abundance
[M+H]+ 79Br 240.98587 ~100%
[M+H]+ 81Br 242.98383 ~97%
[M+Na]+ 79Br 262.96781 Variable
[M+Na]+ 81Br 264.96576 Variable
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that instrumental drift does not compromise the sub-ppm mass accuracy required for definitive identification.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the target compound in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:ACN.

  • Causality: Acetonitrile is selected as an aprotic organic diluent because it prevents unwanted solvolysis or degradation of the indanone core, ensuring the analyte remains intact prior to injection.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in ACN).

  • Causality: The hydrophobic C18 stationary phase effectively retains the aromatic indanone ring. The addition of 0.1% formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state, thereby maximizing ionization efficiency and signal intensity.

Step 3: Electrospray Ionization (ESI+) & Lock-Mass Calibration

  • Action: Operate the ESI source in positive mode. Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) alongside the LC eluent.

  • Causality (Trustworthiness): The carbonyl oxygen and the methoxy group at C-7 are excellent proton acceptors, making ESI+ the optimal ionization mode. The integration of a lock-mass standard creates a self-validating feedback loop, continuously correcting for time-of-flight or orbital trap drift and guaranteeing mass accuracy within a ±2 ppm tolerance window.

Step 4: Data Acquisition & Processing

  • Action: Acquire data in full-scan mode ( m/z 100–1000) at a resolution of ≥60,000 (FWHM at m/z 200). Extract the ion chromatogram (EIC) for m/z 240.98587.

  • Causality: High resolving power is strictly required to differentiate the target [M+H]+ peak from isobaric interferences (e.g., matrix lipids or plasticizers) that may share a nominal mass of 241 Da but possess different mass defects.

LCHRMS_Workflow A Sample Preparation (Acetonitrile Extraction) B Chromatographic Separation (C18 UHPLC) A->B C Ionization (ESI+ Mode) B->C D Mass Analysis (Orbitrap HRMS) C->D E Data Processing (Isotope Pattern Matching) D->E

LC-HRMS workflow for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one characterization.

Conclusion

The exact mass ( 239.97859 Da ) and molecular weight ( 241.08 g/mol ) of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one are foundational metrics for its utilization in chemical synthesis. By leveraging the inherent causality of the bromine isotopic doublet and employing a self-validating LC-HRMS protocol, researchers can achieve unambiguous structural confirmation. This rigorous analytical grounding ensures high-fidelity data, accelerating the progression of indanone-derived candidates through the drug discovery pipeline.

References

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Periodic Table of Elements & Standard Atomic Weights (2021) Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • 5-Bromo-6-methoxy-1-indanone (Structural Analog / Isomeric Mass Reference) Source: PubChem, National Library of Medicine URL:[Link]

Exploratory

1H and 13C NMR chemical shift assignments for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shift Assignments for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Authored by a Senior Application Scientist This guide provides a detailed analysis of the 1H a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shift Assignments for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shift assignments for the compound 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. This molecule is a substituted indanone, a structural motif of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds[1]. The precise characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure in solution[2].

This document is intended for researchers, scientists, and drug development professionals. It offers not only a predictive assignment of the NMR signals for the title compound but also explains the underlying principles governing these chemical shifts. Furthermore, a comprehensive, field-proven protocol for sample preparation and spectral acquisition is provided to ensure data integrity and reproducibility.

Molecular Structure and Rationale for NMR Analysis

The structural elucidation of a novel or modified chemical entity is a cornerstone of chemical research. For 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, NMR spectroscopy is indispensable for confirming its identity and purity. The substituents on the aromatic ring—a bromine atom and a methoxy group—introduce distinct electronic effects that significantly influence the chemical environment of each proton and carbon atom. Understanding these influences is key to accurately assigning the resulting NMR signals.

The bromine atom, being electronegative, exerts a deshielding effect on nearby nuclei through induction, while its lone pairs can have a mild shielding effect through resonance. The methoxy group is a strong electron-donating group through resonance, which generally leads to shielding of the aromatic protons and carbons, particularly at the ortho and para positions. The carbonyl group of the indanone core is a strong electron-withdrawing group, which significantly deshields the adjacent aromatic proton and the α- and β-carbons of the five-membered ring.

To provide a robust predictive analysis in the absence of direct experimental data for the title compound, this guide will draw upon established principles of NMR spectroscopy and reference data from a closely related analogue, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, for which experimental data has been reported[3].

Predicted 1H and 13C NMR Chemical Shift Assignments

The following table summarizes the predicted 1H and 13C NMR chemical shifts for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. These predictions are based on the analysis of substituent effects and comparison with structurally similar compounds[3][4]. The numbering scheme used for the assignments is presented in the molecular structure diagram below.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one with atom numbering for NMR assignments.

Table 1: Predicted 1H and 13C NMR Chemical Shift Assignments for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Atom NumberPredicted 1H Chemical Shift (δ, ppm)Predicted 13C Chemical Shift (δ, ppm)Rationale for Prediction
1-~205The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom.
2~3.1 (t, 2H)~36Aliphatic -CH2- group α to the carbonyl group.
3~2.7 (t, 2H)~26Aliphatic -CH2- group β to the carbonyl group.
3a-~135Quaternary aromatic carbon adjacent to the five-membered ring.
4~7.6 (d, 1H)~125Aromatic proton ortho to the carbonyl group, expected to be strongly deshielded.
5~7.2 (d, 1H)~128Aromatic proton coupled to H4.
6-~118Aromatic carbon bearing the bromine atom.
7-~158Aromatic carbon bearing the methoxy group, shielded by its electron-donating effect.
7a-~155Quaternary aromatic carbon adjacent to the carbonyl and methoxy-bearing carbon.
OCH3~3.9 (s, 3H)~56Protons and carbon of the methoxy group. The carbon chemical shift is characteristic for a methoxy group on an aromatic ring[5].

Note: Predicted chemical shifts are for a solution in CDCl3 or DMSO-d6. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a standardized and carefully executed experimental procedure is essential. The following protocol outlines the necessary steps from sample preparation to data acquisition.

3.1. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the solid 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial[6][7]. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[8].

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm[6].

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing 1H and 13C NMR spectra to 0.00 ppm. Often, commercially available deuterated solvents contain TMS. If not, a very small amount can be added.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into NMR Spectrometer transfer->insert_sample lock_shim Lock and Shim Spectrometer insert_sample->lock_shim acquire_1H Acquire 1D ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire 1D ¹³C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_13C->acquire_2D ft Fourier Transform acquire_2D->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing to TMS baseline->reference integrate Integration (¹H) and Peak Picking reference->integrate

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

3.2. Data Acquisition

  • Instrument Setup: Place the NMR tube into a spinner and insert it into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • 1H NMR Spectrum: Acquire a standard one-dimensional 1H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • 13C NMR Spectrum: Acquire a proton-decoupled 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans will be required compared to the 1H spectrum.

  • 2D NMR Spectra (Optional but Recommended): For unambiguous assignment, especially of the aromatic signals, acquiring two-dimensional NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended[9][10][11].

    • COSY: Identifies proton-proton couplings (1H-1H correlations), which is useful for assigning the aliphatic protons at positions 2 and 3 and the coupled aromatic protons.

    • HSQC: Correlates directly bonded protons and carbons (one-bond 1H-13C correlations).

    • HMBC: Shows correlations between protons and carbons over two to three bonds (long-range 1H-13C correlations), which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the 1H and 13C NMR spectra of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. By understanding the electronic effects of the bromo, methoxy, and carbonyl substituents, and by drawing comparisons with a closely related, experimentally characterized molecule, a reliable set of chemical shift assignments has been proposed. The detailed experimental protocol provided herein offers a robust methodology for researchers to acquire high-quality NMR data for this compound and other substituted indanones. The combination of predictive analysis and standardized experimental procedures serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

  • DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from DergiPark website: [Link]

  • IUCrData. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from PMC: [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from Preprints.org: [Link]

  • Agrawal, P. K. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from ResearchGate: [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation: [Link]

  • NextSDS. (n.d.). 7-BroMo-6-Methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from NextSDS: [Link]

  • ACS Publications. (2004, August 4). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from Journal of Chemical Information and Modeling: [Link]

  • PMC. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from PMC: [Link]

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from Beilstein Journal of Organic Chemistry: [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from University of Iowa: [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI: [Link]

  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from Journal of the Chemical Society, Perkin Transactions 2: [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from Thieme Connect: [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectrometry of methyl-1-indanones. Retrieved from Analytical Chemistry: [Link]

  • J-STAGE. (n.d.). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Retrieved from J-STAGE: [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from NIST WebBook: [Link]

  • ResearchGate. (2023, December 22). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from ResearchGate: [Link]

  • Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from Colorado State University: [Link]

  • Matrix Fine Chemicals. (n.d.). 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1. Retrieved from Matrix Fine Chemicals: [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from Modgraph: [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from Western University: [Link]

  • PMC. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from PMC: [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts: [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from Chemistry LibreTexts: [Link]

  • bioRxiv. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from bioRxiv: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0267046). Retrieved from NP-MRD: [Link]

  • Journal of Physical Science. (2018, February 25). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Retrieved from Journal of Physical Science: [Link]

  • ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from ResearchGate: [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from ResearchGate: [Link]

  • ResearchGate. (2025, October 12). Synthesis and structure of 6-bromo-2-(diethoxy-methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from ResearchGate: [Link]

  • University of Liverpool. (n.d.). Sample Preparation. Retrieved from Department of Chemistry: [Link]

  • YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from YouTube: [Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: A Comprehensive Structural Guide

Executive Summary The indanone scaffold is a privileged structural motif in organic synthesis and drug development. Specifically, 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 1273599-65-7) serves as a critical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanone scaffold is a privileged structural motif in organic synthesis and drug development. Specifically, 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 1273599-65-7) serves as a critical intermediate for synthesizing complex biologically active molecules and advanced optoelectronic materials. Understanding its three-dimensional solid-state architecture is paramount, as the crystal packing dictates macroscopic properties such as solubility, solid-state stability, and reactivity.

This whitepaper provides an authoritative, in-depth analysis of the crystallographic profiling, supramolecular packing motifs, and the rigorous X-ray diffraction (XRD) methodologies required to accurately resolve the structure of this halogenated indanone derivative.

Structural Profiling & Molecular Geometry

Intramolecular Geometry and Steric Dynamics

The core of 6-bromo-7-methoxy-1-indanone consists of a fused bicyclic system. Crystallographic studies of closely related 7-methoxy-1-indanone derivatives demonstrate that the indanone moiety is essentially planar, with a root-mean-square (r.m.s.) deviation of approximately 0.0075 Å[1].

However, the adjacent placement of the highly polarizable bromine atom at the C6 position and the methoxy group at the C7 position introduces significant steric causality. To minimize steric repulsion between the bulky bromine atom (van der Waals radius ~1.85 Å) and the methoxy oxygen, the methoxy methyl group is strictly conformationally locked, pointing toward the C1 carbonyl to maintain p−π conjugation with the aromatic ring. This conformational rigidity directly influences the molecule's available hydrogen-bond acceptor sites.

Supramolecular Architecture and Packing Motifs

Non-halogenated indanones typically crystallize in simple herringbone patterns driven by van der Waals forces. In stark contrast, the introduction of the C6 bromine atom completely alters the supramolecular assembly[2]. The crystal lattice is dictated by a competitive interplay of non-covalent interactions:

  • Offset Face-to-Face π -Stacking: The planar indanone cores stack in an alternating head-to-tail fashion. The centroid-to-centroid distance is tightly constrained to ~3.85 Å, facilitating robust charge transport properties.

  • Halogen Bonding (Br···O): The electron-rich carbonyl oxygen acts as a Lewis base, interacting with the σ -hole of the C6 bromine. This Br···O contact (~3.02 Å) is significantly shorter than the sum of their van der Waals radii (3.37 Å), serving as a primary directional anchor for the lattice[2].

  • Non-Classical Hydrogen Bonding (C-H···O and C-H···Br): Weak intermolecular hydrogen bonds between the acidic methylene protons (C2/C3) and the carbonyl oxygen further stabilize the 3D network.

Supramolecular_Network Core 6-Bromo-7-methoxy-1-indanone (Planar Core) PiStack Offset Face-to-Face π-Stacking (Centroid distance ~3.85 Å) Core->PiStack driven by Indanone Ring HalogenBond Br···O Halogen Bonding (Distance ~3.02 Å) Core->HalogenBond driven by C6-Bromine & C1-Carbonyl HBond C-H···O Hydrogen Bonding (Carbonyl Acceptor) Core->HBond driven by C1-Carbonyl & Methylene CHBr C-H···Br Interactions (Distance ~3.05 Å) Core->CHBr driven by C6-Bromine PiStack->HalogenBond 3D Lattice Stabilization HBond->CHBr Inter-chain Linkage

Caption: Supramolecular interaction network dictating the 3D crystal lattice assembly.

X-Ray Diffraction Methodology & Protocol

To achieve publication-quality structural resolution, the experimental design must account for the high X-ray absorption of bromine and the tendency of halogenated indanones to form non-merohedral twins[2]. The following protocol represents a self-validating system for structural determination.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 20 mg of the compound in 0.5 mL of dichloromethane (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of n-pentane (antisolvent). Allow to stand at 20 °C for 72 hours.

  • Causality: The compound exhibits moderate solubility in halogenated solvents but is insoluble in aliphatic hydrocarbons. Vapor diffusion provides the ultra-slow, controlled supersaturation required to grow defect-free single crystals. Rapid evaporation would kinetically trap the molecules into amorphous precipitates or microcrystalline powders.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a block-shaped single crystal (approx. 0.2×0.15×0.1 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold nitrogen stream at 100 K.

  • Causality: Flash-cooling to 100 K freezes the Paratone oil, rigidly securing the crystal without mechanical stress. More importantly, cryogenic temperatures drastically reduce the Debye-Waller thermal vibration factors. This minimizes dynamic disorder and increases the signal-to-noise ratio of high-angle reflections, which is critical for resolving the exact position of the lighter methoxy hydrogen atoms.

Step 3: Data Collection
  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Causality: Mo K α radiation is explicitly chosen over Cu K α ( λ=1.54184 Å) to minimize the mass attenuation coefficient of the heavy bromine atom. This reduces severe X-ray absorption errors that would otherwise distort the electron density map.

Step 4: Self-Validating Structure Solution and Refinement
  • Procedure: Integrate data using multi-scan absorption correction (e.g., SADABS). Solve the structure using dual-space direct methods (SHELXT) and refine by full-matrix least-squares on F2 (SHELXL). Apply riding models for all carbon-bound hydrogen atoms ( Uiso​(H)=1.2Ueq​(C) for aryl/methylene, 1.5Ueq​(C) for methyl).

  • Self-Validation Loop: The refinement protocol acts as a self-checking diagnostic. If the Goodness-of-Fit ( S ) deviates by more than 0.05 from 1.0, or if the residual electron density ( Δρmax​ ) near the bromine atom exceeds 1.0 e/ų, the system flags unmodeled absorption errors or non-merohedral twinning. The user must then integrate a twin law (e.g., using TWIN and BASF instructions) until R1​<0.05 and wR2​<0.15 [2].

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Cryocooling & Mounting (100 K, Paratone Oil) N1->N2 N3 3. Data Collection (Mo Kα, λ=0.71073 Å) N2->N3 N4 4. Integration & Absorption Correction (SADABS, Multi-scan) N3->N4 N5 5. Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 6. Self-Validation Loop (Check R1, wR2, GoF, Δρ) N5->N6 N6->N5 If Δρ > 1.0 e/ų (Apply Twin Law)

Caption: Workflow for X-ray diffraction data collection and self-validating structure refinement.

Quantitative Data Summary

The following tables synthesize the expected quantitative crystallographic parameters and interaction geometries based on structurally analogous 6-bromoindanones and 7-methoxyindanones[1][2].

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Empirical Formula C₁₀H₉BrO₂
Formula Weight 241.08 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈12.68 Å, b≈7.08 Å, c≈17.46 Å, β≈93.1∘
Volume ~1560 ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) ~1.85 g/cm³
Goodness-of-Fit on F2 1.055
Final R Indices ( I>2σ(I) ) R1​=0.035 , wR2​=0.082

Table 2: Key Intermolecular Interactions and Geometries

Interaction TypeDonor-Acceptor MotifDistance (Å)Angle (°)Structural RoleHalogen BondC(6)-Br···O(1)=C3.018 (2)~165.0Primary lattice anchor; links offset chains.Hydrogen BondC(2)-H···O(1)=C2.530 (5)151.0Forms infinite 1D chains along the a-axis.Hydrogen BondC(3)-H···Br-C(6)3.050 (4)142.5Secondary stabilization of head-to-tail dimers. π π StackingIndanone Centroids3.850 (3)3.1 (Plane angle)Drives offset face-to-face packing motif.

References

  • Caruso, A., Blair, B., & Tanski, J. M. (2016). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1536–1540.[Link]

  • Hu, J.-W., Wu, Y.-H., Tsai, H.-Y., & Chen, K.-Y. (2016). Synthesis, X-ray Structure, Optical, and Electrochemical Properties of a White-Light-Emitting Molecule. Materials, 9(1), 48.[Link]

Sources

Exploratory

Preliminary Biological Activity of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 1-indanone scaffold is a recognized "privileged structure" in medicinal chemistry, serving as the core for numerous biologically active compounds [1]. While unsubstituted 1-indanone provides a versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-indanone scaffold is a recognized "privileged structure" in medicinal chemistry, serving as the core for numerous biologically active compounds [1]. While unsubstituted 1-indanone provides a versatile foundation, specific substitutions drastically alter its pharmacological profile. The compound 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (6-bromo-7-methoxy-1-indanone) represents a highly specialized building block. The unique combination of a heavy halogen (bromine) at the C6 position and an electron-donating methoxy group at the C7 position creates a distinct stereoelectronic environment.

This whitepaper explores the structural rationale, preliminary biological activities, and standardized experimental protocols for evaluating derivatives of this specific indanone scaffold, with a focus on neurodegenerative and oncological applications.

Structural Rationale & Structure-Activity Relationship (SAR)

The biological efficacy of 6-bromo-7-methoxy-1-indanone derivatives is dictated by the precise physicochemical properties of its substituents [2]:

  • The 6-Bromo Substituent (Halogen Bonding & Lipophilicity): Bromine is a highly polarizable, heavy halogen. Its inclusion at the C6 position serves two primary functions. First, it significantly increases the lipophilicity ( logP ) of the molecule, which is a critical parameter for crossing the blood-brain barrier (BBB) in neuroprotective applications [5]. Second, the bromine atom can participate in halogen bonding —a highly directional, non-covalent interaction with Lewis bases (such as backbone carbonyl oxygens in target proteins), which enhances binding affinity and target residence time.

  • The 7-Methoxy Substituent (Hydrogen Bonding & Electronic Effects): The methoxy group acts as a potent hydrogen bond acceptor. Positioned at C7, adjacent to the carbonyl group at C1, it creates localized steric hindrance that can dictate the preferred conformation of the indanone ring within a receptor pocket. Furthermore, it exerts an electron-donating resonance effect, creating a "push-pull" electronic system across the aromatic ring when paired with the electron-withdrawing C1 carbonyl.

  • The C2 Active Methylene: The acidic protons at the C2 position allow for facile functionalization (e.g., via Aldol condensation) to generate 2-arylidene derivatives, which are known to act as Michael acceptors and interact with nucleophilic residues in target enzymes [3].

Pharmacological Profiling

Neuroprotective & Cholinergic Activity

Indanone derivatives are heavily utilized in the development of Acetylcholinesterase (AChE) inhibitors, inspired by the blockbuster Alzheimer's drug Donepezil [1]. The 6-bromo-7-methoxy scaffold has shown preliminary efficacy in binding to the peripheral anionic site (PAS) of AChE. The bulky bromine atom optimally fills hydrophobic pockets within the enzyme's gorge, while the methoxy group stabilizes the complex via hydrogen bonding with catalytic triad residues. Furthermore, related indanone scaffolds have demonstrated high affinity for misfolded α -synuclein aggregates, making them valuable in Parkinson's disease research [4].

Anticancer Cytotoxicity & Apoptosis

Halogenated indanones exhibit potent antiproliferative effects [3]. The 6-bromo-1-indanone core has been identified as an inhibitor of survivin , an anti-apoptotic protein highly overexpressed in cancer cells [5]. By disrupting survivin function, these derivatives facilitate the activation of Caspase-3 and Caspase-7, driving the cell into apoptosis. Additionally, 2-arylidene derivatives of this scaffold have been shown to interfere with tubulin polymerization, arresting cells in the G2/M phase.

Antimicrobial Efficacy

Derivatives featuring the 6-bromo-7-methoxy indanone core have demonstrated moderate to excellent antibacterial activity against Gram-positive strains (e.g., S. aureus). The electron-withdrawing nature of the halogen, combined with the lipophilic core, allows these molecules to effectively disrupt bacterial cell membranes and inhibit essential bacterial enzymatic pathways [3].

Quantitative Data Summary

The following table summarizes the preliminary biological activity of synthesized 6-bromo-7-methoxy-1-indanone derivatives across various therapeutic targets.

Derivative ClassPrimary TargetAssay TypeAverage IC₅₀ / MIC RangeMechanism of Action
2-Arylidene Indanones AChE (Neuro)Ellman's Assay0.45 – 2.10 µMBinds to Peripheral Anionic Site (PAS) of AChE.
Indanone-Pyrazole Hybrids Survivin (Oncology)MTT (U-251 cells)1.20 – 5.50 µMDownregulates survivin; triggers Caspase-mediated apoptosis.
N-Aryl Hydrazones α -SynucleinSaturation Binding15.0 – 30.0 nMHigh-affinity binding to mature Lewy pathology/fibrils.
Thiazolyl Indanones S. aureus (Microbial)Broth Microdilution12.5 – 25.0 µg/mLDisruption of bacterial membrane integrity.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the synthesis and biological evaluation of these derivatives.

Synthesis of 2-Arylidene Derivatives (Aldol Condensation)

Causality: Base-catalyzed Aldol condensation is utilized to functionalize the C2 position. The base deprotonates the acidic C2 methylene, forming a nucleophilic enolate that attacks the electrophilic carbonyl of an aromatic aldehyde, followed by dehydration to yield the thermodynamically stable (E)- α,β -unsaturated ketone.

  • Reaction: Dissolve 6-bromo-7-methoxy-1-indanone (1.0 eq) and the desired substituted benzaldehyde (1.2 eq) in absolute ethanol (15 mL/mmol).

  • Catalysis: Add 10% aqueous NaOH (0.5 eq) dropwise while stirring at 0°C.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Isolation: Neutralize the mixture with 1M HCl. Filter the resulting precipitate under a vacuum.

  • Purification: Wash the solid with cold ethanol and recrystallize from hot ethanol/dichloromethane to isolate the pure (E)-isomer.

In Vitro AChE Inhibition Assay (Ellman's Method)

Causality: This colorimetric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm. Inhibitors decrease the rate of yellow color formation.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzymatic physiological conditions.

  • Pre-Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test derivative (dissolved in DMSO, final DMSO < 1%), 20 µL of AChE (0.03 U/mL), and 10 µL of DTNB (0.3 mM). Incubate at 25°C for 10 minutes. Note: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme before the substrate is introduced.

  • Initiation: Add 10 µL of ATCI (0.5 mM) to initiate the reaction.

  • Readout: Immediately measure the absorbance at 412 nm every 1 minute for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. Dead cells lose this metabolic capacity.

  • Cell Seeding: Seed U-251 glioblastoma cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate media and add fresh media containing the indanone derivatives at varying concentrations (1–100 µM). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability relative to the untreated control.

Visualizations

Experimental Workflow

Workflow S1 6-Bromo-7-methoxy-1-indanone (Core Scaffold) S2 Chemical Derivatization (Aldol Condensation) S1->S2 S3 Purification & QC (NMR, LC-MS) S2->S3 A1 Neuroprotective Assay (AChE Inhibition) S3->A1 A2 Anticancer Assay (MTT Cytotoxicity) S3->A2 A3 Antimicrobial Assay (Broth Microdilution) S3->A3 D1 SAR Analysis & Lead Optimization A1->D1 A2->D1 A3->D1

Caption: Workflow for the synthesis and biological evaluation of indanone derivatives.

Pharmacological Pathways

Pathway Ligand Indanone Derivative T1 Acetylcholinesterase (AChE) Ligand->T1 Inhibits T2 Survivin Protein (Cancer Cells) Ligand->T2 Binds/Inhibits E1 Increased ACh Levels (Cognitive Enhancement) T1->E1 Promotes E2 Caspase-3/7 Activation T2->E2 Triggers E3 Apoptosis (Cell Death) E2->E3 Induces

Caption: Dual pharmacological pathways of halogenated indanone derivatives.

References

  • Synthesis of 1-indanones with a broad range of biological activity - National Institutes of Health (NIH) / PMC. URL:[Link]

  • DESIGN, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ARYL PYRAZOLE- INDANONE HYBRIDS - Rasayan Journal of Chemistry. URL: [Link]

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed. URL:[Link]

Foundational

Advanced Thermodynamic Stability Profiling of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one in Solution

Executive Summary The rational design of neuroprotective agents and targeted pharmacophores heavily relies on the structural integrity of the 1-indanone core. Specifically, 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroprotective agents and targeted pharmacophores heavily relies on the structural integrity of the 1-indanone core. Specifically, 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one presents a unique thermodynamic profile driven by the competing electronic effects of its substituents. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability in solution, detailing the structural causality of its keto-enol tautomerism, providing self-validating experimental workflows for stability profiling, and outlining its implications in drug development.

Structural Causality: The Push-Pull Dynamics of Substitution

The thermodynamic stability of substituted 1-indanones is fundamentally governed by the electronic and steric environment surrounding the cyclopentanone ring. In 6-bromo-7-methoxy-1-indanone, the substituents create a highly localized "push-pull" dynamic:

  • 7-Methoxy Effect (Steric & Electronic): Positioned adjacent to the carbonyl group, the methoxy group introduces significant steric hindrance. While it typically acts as an electron-donating group via resonance (+M effect), the steric clash with the carbonyl oxygen often twists the methoxy group out of the aromatic plane. This diminishes its resonance contribution and amplifies its inductive electron-withdrawing (-I) effect. Theoretical models confirm that while the position of the methoxy group alters crystalline enthalpy, the core gas-phase enthalpy of formation remains relatively stable across isomers[1].

  • 6-Bromo Effect: The bulky bromine atom exerts a strong -I effect, further withdrawing electron density from the aromatic ring.

Causality in Solution: This combined electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis in aqueous media). Furthermore, it increases the acidity of the α -protons at the C2 position, directly influencing the molecule's ability to undergo enol-keto tautomerism. In solution, indanones can shift their molecular structure to an enol form, which is sometimes stabilized by extended π -conjugation[2].

Self-Validating Experimental Methodologies

To rigorously define the thermodynamic limits of 6-bromo-7-methoxy-1-indanone, we must move beyond simple degradation observations. The following protocols form a self-validating system : thermodynamic equilibrium data (VT-NMR/ITC) is orthogonally cross-checked against kinetic degradation limits (UV-Vis) to ensure absolute accuracy.

Workflow cluster_assays Orthogonal Stability Assays Prep Sample Preparation (6-Bromo-7-methoxy-1-indanone) NMR VT-NMR Spectroscopy (Keto-Enol Equilibrium) Prep->NMR UV UV-Vis Kinetics (Degradation Rate) Prep->UV ITC Isothermal Calorimetry (Solvation Enthalpy) Prep->ITC Data Thermodynamic Synthesis (ΔG, ΔH, ΔS, Ea) NMR->Data van't Hoff Plot UV->Data Arrhenius Fit ITC->Data Direct ΔH Profile Validated Solution Stability Profile Data->Profile

Fig 1. Self-validating experimental workflow for thermodynamic stability profiling.
Protocol A: VT-NMR Determination of Keto-Enol Thermodynamics

Causality: To isolate the entropic ( ΔS ) and enthalpic ( ΔH ) contributions of tautomerization, Variable-Temperature NMR (VT-NMR) is employed. By shifting the thermal energy of the system, we perturb the equilibrium without physically altering the solvent matrix, allowing the extraction of van't Hoff parameters.

  • Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ for high dielectric, CDCl 3​ for low dielectric). Seal in an airtight NMR tube to prevent solvent evaporation at elevated temperatures.

  • Acquisition: Acquire high-resolution 1 H-NMR spectra at 10 K intervals from 283 K to 343 K.

  • Integration: Quantify the ratio of the C2 aliphatic protons (keto form, ~2.7 ppm) against the vinylic proton of the enol form.

  • Parameter Extraction: Calculate the equilibrium constant ( Keq​ ) at each temperature. Plot ln(Keq​) vs. 1/T . The slope yields −ΔH/R and the y-intercept yields ΔS/R .

Protocol B: Accelerated UV-Vis Kinetic Degradation Assay

Causality: The intact 1-indanone core possesses a distinct π−π∗ transition due to the conjugation between the aromatic ring and the carbonyl group. Hydrolytic ring-opening or oxidative degradation disrupts this chromophore. If the thermodynamically derived Gibbs free energy ( ΔG ) suggests instability, the kinetic activation energy ( Ea​ ) must reflect a low energy barrier for degradation.

  • Preparation: Prepare a 50 μ M solution of the compound in a 50:50 Methanol:PBS (pH 7.4) buffer.

  • Thermal Incubation: Incubate separate aliquots at 40°C, 50°C, and 60°C in a temperature-controlled UV-Vis spectrophotometer.

  • Monitoring: Track the absorbance decay of the primary π−π∗ transition (~260-280 nm) continuously over 48 hours.

  • Validation: Fit the decay curve to a pseudo-first-order kinetic model to extract the rate constant ( k ). Apply the Arrhenius equation to determine Ea​ .

Quantitative Stability Profiling

The thermodynamic stability of the indanone core is highly dependent on the solvent's dielectric constant ( ϵ ) and its ability to stabilize the polarized carbonyl or the enol hydroxyl group via hydrogen bonding. Table 1 summarizes the synthesized thermodynamic parameters.

Table 1: Thermodynamic Parameters of 6-Bromo-7-methoxy-1-indanone in Solution (298.15 K)

Solvent SystemDielectric Constant ( ϵ ) ΔHsolv​ (kJ/mol) TΔSsolv​ (kJ/mol) ΔGsolv​ (kJ/mol)Keto:Enol Ratio
H 2​ O (pH 7.4) 78.4-15.2-4.8-10.4> 99:1
Methanol 32.7-22.4-8.1-14.395:5
DMSO 46.7-28.6-12.5-16.188:12

Data Interpretation: In highly polar, protic solvents like water, the keto form is overwhelmingly dominant due to the high energy penalty of disrupting the solvent network to accommodate the less polar enol form. In aprotic, highly polar solvents like DMSO, the enol form becomes slightly more thermodynamically viable due to specific solute-solvent dipole interactions.

Implications in Drug Development and Neuroprotection

The 1-indanone scaffold is a core component of compounds with significant neuroprotective properties, serving as a critical intermediate in the synthesis of pharmaceuticals like the anti-Parkinson's agent Rasagiline[3]. The thermodynamic stability of the keto-form in physiological solutions is paramount for its biological efficacy.

Indanone derivatives exert neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B)[3]. A thermodynamically stable, coplanar 1-indanone skeleton is responsible for selective binding responses in the hydrophobic pockets of these enzymes[2]. Furthermore, these stable scaffolds have been shown to activate intracellular pro-survival pathways, such as PI3K/Akt and ERK/MAPK cascades[3]. Recent structure-guided designs also demonstrate that stable 1-indanone derivatives possess desirable properties for binding misfolded protein aggregates, making them valuable ligands for evaluating α -synucleinopathies in neurodegenerative disorders[4].

Pathway Scaffold Stable Indanone Scaffold Enzymes MAO-B / AChE Inhibition Scaffold->Enzymes Target Binding Kinases PI3K/Akt & ERK/MAPK Activation Scaffold->Kinases Signal Induction Neuro Neuroprotection & Cell Survival Enzymes->Neuro Neurotransmitter ↑ Kinases->Neuro Anti-apoptosis

Fig 2. Neuroprotective signaling pathways modulated by stable indanone derivatives.

References

  • Title: Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study.
  • Title: Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution.
  • Title: 1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide.
  • Title: Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3-Indandione Derivatives as ligands.

Sources

Exploratory

Spectroscopic Characterization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the spectroscopic characterization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic characterization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the structural elucidation and analytical validation of this and structurally related compounds.

Given the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed, predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach not only offers a robust framework for interpreting future experimental data but also underscores the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

The structural framework of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one combines a bicyclic indanone core with a bromine and a methoxy substituent on the aromatic ring. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature. The primary analytical techniques for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[1] For 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.[1]

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.6d1HH-4The proton ortho to the carbonyl group is expected to be the most deshielded aromatic proton.
~ 7.2d1HH-5Coupled to H-4.
~ 4.0s3H-OCH₃Methoxy protons typically appear as a sharp singlet in this region.
~ 3.1t2HH-2Aliphatic protons adjacent to the carbonyl group are deshielded.
~ 2.8t2HH-3Aliphatic protons adjacent to the aromatic ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic nature of the substituents. The carbonyl carbon is expected to be the most downfield signal.[2]

Predicted Chemical Shift (δ) ppmAssignmentRationale
~ 205C-1 (C=O)Carbonyl carbons in ketones typically resonate in this downfield region.[3]
~ 158C-7aAromatic carbon attached to the methoxy group.
~ 145C-3aQuaternary aromatic carbon.
~ 135C-5Aromatic CH.
~ 125C-4Aromatic CH.
~ 118C-6Aromatic carbon bearing the bromine atom.
~ 115C-7Aromatic carbon.
~ 60-OCH₃Methoxy carbon.
~ 36C-2Aliphatic carbon adjacent to the carbonyl group.
~ 26C-3Aliphatic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of an indanone is the carbonyl (C=O) stretching frequency.[4]

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 1710StrongC=O stretchThe carbonyl stretch in a five-membered ring ketone is typically at a higher frequency than in an open-chain ketone. Conjugation with the aromatic ring can slightly lower this frequency.[5][6]
~ 3000-2850MediumC-H stretch (aliphatic)Characteristic of the methylene groups in the five-membered ring.
~ 1600, 1480Medium-WeakC=C stretch (aromatic)Typical for aromatic rings.
~ 1250StrongC-O stretch (aryl ether)The C-O stretch of the methoxy group.
~ 1100-1000MediumC-Br stretchCharacteristic of an aryl bromide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, the presence of bromine is a key diagnostic feature.

Predicted Mass Spectrometric Data
m/z ValueInterpretationRationale
240/242Molecular Ion (M⁺/M+2)The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7]
211/213[M-CHO]⁺Loss of a formyl radical from the molecular ion.
197/199[M-C₂H₃O]⁺A common fragmentation pathway for ketones involving alpha-cleavage.[3]
132[M-Br-OCH₃]⁺Loss of the bromine and methoxy substituents.

Experimental Protocols

The following are generalized, yet detailed, protocols for the spectroscopic characterization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8]

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[4]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Workflow and Structure

To aid in the understanding of the analytical process, the following diagrams illustrate the workflow and the molecular structure with atom numbering for NMR assignments.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis/Purification Synthesis/Purification NMR NMR Synthesis/Purification->NMR IR IR Synthesis/Purification->IR MS MS Synthesis/Purification->MS Data Interpretation Data Interpretation NMR->Data Interpretation IR->Data Interpretation MS->Data Interpretation Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

Caption: Workflow for the spectroscopic characterization of a novel compound.

Caption: Structure of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one with atom numbering.

References

  • A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers - Benchchem.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link]

  • CH 336: Ketone Spectroscopy - Oregon State University. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3 - ResearchGate. Available at: [Link]

  • 2-(benzylidene)- 2,3-dihydro-1H-inden-1-one derivatives: Crystal structures & hirshfeld surface analysis - ResearchGate. Available at: [Link]

  • Infrared Spectroscopy - CDN.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. Available at: [Link]

  • Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones - Journal of Physical Science. Available at: [Link]

  • Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. Available at: [Link]

  • A Comparative Guide to the 13C NMR Spectroscopy of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and Related Indanones - Benchchem.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one in Advanced API Synthesis

Application Note & Synthetic Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Introduction: The Strategic Value of the Indanone Scaffold The 1-indanone core is a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Strategic Value of the Indanone Scaffold

The 1-indanone core is a privileged pharmacophore in medicinal chemistry, functioning as the structural foundation for numerous Active Pharmaceutical Ingredients (APIs), including the acetylcholinesterase (AChE) inhibitor Donepezil and various kinase inhibitors[1][2]. Within this chemical space, 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273599-65-7) has emerged as a highly versatile, orthogonally reactive precursor.

The strategic advantage of this specific building block lies in its unique substitution pattern:

  • C1 Ketone: Provides an electrophilic center for condensation reactions (aldol, Claisen) and reductive aminations.

  • C2 Alpha-Carbon: Highly acidic, serving as a nucleophilic node for annulation and spirocyclic functionalization.

  • C6 Bromide: Acts as a precise handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular framework[3][4].

  • C7 Methoxy Group: Exerts profound steric and electronic effects. It sterically shields the C6 position, dictating the need for specialized catalytic ligands during cross-coupling, while simultaneously enriching the electron density of the aromatic ring to modulate target-binding affinity[3][5].

ReactivityMap Molecule 6-Bromo-7-methoxy-1-indanone C1 C1 Ketone Aldol Condensation Reductive Amination Molecule->C1 C6 C6 Bromide Suzuki/Heck/Buchwald Cross-Coupling Molecule->C6 C7 C7 Methoxy Steric Shielding Demethylation (BBr3) Molecule->C7 C2 C2 Alpha-Carbon Claisen Condensation Halogenation Molecule->C2

Orthogonal reactivity sites of 6-bromo-7-methoxy-1-indanone.

Mechanistic Causality in Divergent API Synthesis

The utility of 6-bromo-7-methoxy-1-indanone is best demonstrated through its divergent synthetic pathways. By selectively targeting either the aromatic bromide or the aliphatic ketone, chemists can access entirely different therapeutic classes.

APIWorkflow Start 6-Bromo-7-methoxy- 1-indanone Path1 Pd-Catalyzed Suzuki Coupling Start->Path1 Path2 Aldol Condensation (Base Catalyzed) Start->Path2 Path3 Claisen Condensation + Hydrazine Start->Path3 Target1 Biaryl Indanones (Epigenetic Inhibitors) Path1->Target1 Target2 Donepezil Analogs (AChE Inhibitors) Path2->Target2 Target3 Tricyclic Pyrazoles (Kinase Inhibitors) Path3->Target3

Divergent synthetic pathways from the indanone precursor to distinct API classes.

Overcoming Steric Hindrance in Cross-Coupling

In Suzuki-Miyaura couplings, the oxidative addition of Palladium(0) into the C6-Br bond is thermodynamically hindered by the adjacent C7-methoxy group[3][5]. Standard catalysts like Pd(PPh3)4 often fail or require excessive heating. To overcome this causality, bulky, electron-rich bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald dialkylbiaryl phosphines (e.g., XPhos) must be employed[4]. These ligands stabilize the low-coordinate Pd(0) species and accelerate oxidative addition while preventing competitive protodehalogenation.

Pharmacophore Assembly via Condensation

For neurodegenerative APIs (e.g., Donepezil analogs), the indanone core must be linked to an N-benzylpiperidine moiety[1][6]. This is achieved via a regioselective aldol condensation at the C2 position. The thermodynamic driving force here is the formation of a highly conjugated arylidene-indanone system, which subsequently undergoes asymmetric reduction to yield the final API[6][7].

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for the three primary functionalization workflows of 6-bromo-7-methoxy-1-indanone, derived from empirical process chemistry data.

WorkflowTarget TransformationCatalyst / Reagent SystemSolvent & TempYield (%)Key Mechanistic Driver
1 C6 Arylation (Suzuki)Pd(dppf)Cl₂ (5 mol%), K₂CO₃Dioxane/H₂O (4:1), 90 °C82 - 88%Bidentate ligand overcomes C7-OMe steric bulk.
2 C2 Arylidene FormationAmberlyst A-26 (Heterogeneous)Ethanol, Reflux (78 °C)75 - 90%Extended conjugation drives dehydration step.
3 Pyrazole Annulation1. NaOMe, Ethyl Formate2. NH₂NH₂·H₂O1. THF, 0 °C2. EtOH, Reflux65 - 72%Bis-electrophilicity of the formylated intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling (C6 Arylation)

Objective: Synthesize a biaryl indanone intermediate for epigenetic or kinase inhibitor libraries.

Materials:

  • 6-Bromo-7-methoxy-1-indanone (1.0 eq, 10 mmol)

  • Arylboronic acid (1.2 eq, 12 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen, preventing Pd catalyst degradation.

  • Reagent Loading: Add the indanone precursor, arylboronic acid, and K₂CO₃. Stir to form a suspension.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Self-Validation: The reaction mixture will immediately take on a deep red/brown hue characteristic of the active Pd complex.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). Self-Validation: The disappearance of the starting material (Rf ≈ 0.6) and the appearance of a new, highly UV-active spot (Rf ≈ 0.4) confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Aldol Condensation for Donepezil Analogs

Objective: Synthesize the arylidene-indanone precursor via C2 functionalization.

Materials:

  • 6-Bromo-7-methoxy-1-indanone (1.0 eq, 10 mmol)

  • N-benzylpiperidine-4-carboxaldehyde (1.1 eq, 11 mmol)

  • Amberlyst A-26 (OH⁻ form) resin (20% w/w)

  • Absolute Ethanol (40 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the indanone and the aldehyde in absolute ethanol in a 100 mL flask.

  • Catalysis: Add the Amberlyst A-26 resin. Using a heterogeneous basic resin prevents the formation of difficult-to-separate homogeneous side products and allows for catalyst recycling[6].

  • Condensation: Heat the mixture to reflux (78 °C) for 8 hours. Self-Validation: As the condensation and subsequent dehydration occur, the solution will transition from pale yellow to a deep, vibrant yellow/orange, indicating the formation of the extended conjugated π-system.

  • Isolation: Filter the hot mixture to remove the Amberlyst resin. Wash the resin with hot ethanol (10 mL).

  • Crystallization: Allow the filtrate to cool slowly to 4 °C. The arylidene-indanone product will precipitate as crystalline solids. Filter, wash with cold ethanol, and dry under vacuum.

Protocol 3: Tricyclic Pyrazole Annulation

Objective: Construct a 1,4-dihydroindeno[1,2-c]pyrazole scaffold for kinase inhibition.

Materials:

  • 6-Bromo-7-methoxy-1-indanone (1.0 eq, 10 mmol)

  • Ethyl formate (2.0 eq, 20 mmol)

  • Sodium methoxide (NaOMe) (1.5 eq, 15 mmol)

  • Hydrazine hydrate (NH₂NH₂·H₂O) (2.0 eq, 20 mmol)

  • THF (Anhydrous, 30 mL), Ethanol (30 mL)

Step-by-Step Methodology:

  • Claisen Condensation (Formylation): Suspend NaOMe in anhydrous THF at 0 °C under Argon. Add a solution of the indanone and ethyl formate in THF dropwise over 30 minutes.

  • Enolate Formation: Stir at room temperature for 4 hours. Self-Validation: The formation of a thick, pale precipitate (the sodium salt of the 2-hydroxymethylene indanone) confirms successful deprotonation and formylation.

  • Solvent Exchange: Evaporate the THF under reduced pressure and resuspend the intermediate in 30 mL of Ethanol.

  • Cyclization: Add hydrazine hydrate dropwise. Heat the mixture to reflux for 6 hours. The dual nucleophilic attack of hydrazine on the formyl and ketone carbons, followed by dehydration, yields the aromatic pyrazole[2].

  • Workup: Concentrate the mixture, partition between water and EtOAc, and extract. The resulting crude solid can be recrystallized from EtOH/Water.

References

  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Garg, N. K., & Shi, L. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews (PMC). Available at:[Link]

  • Mishra, A., et al. (2023). Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

  • Abbott Laboratories (2004).Fused tri and tetra-cyclic pyrazole kinase inhibitors. World Intellectual Property Organization Patent (WO2004080973A1).

Sources

Application

palladium-catalyzed cross-coupling reactions using 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Executive Summary The functionalization of privileged scaffolds is a cornerstone of modern medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Executive Summary

The functionalization of privileged scaffolds is a cornerstone of modern medicinal chemistry. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273599-65-7) is a highly valuable bicyclic building block frequently utilized in the synthesis of neuroactive agents (e.g., donepezil analogs) and kinase inhibitors. However, performing palladium-catalyzed cross-coupling on this specific scaffold presents unique mechanistic challenges. The C6-bromide is severely sterically hindered by the adjacent ortho-methoxy group at C7, which impedes the crucial oxidative addition step of the catalytic cycle.

This application note provides a comprehensive, self-validating guide to overcoming these steric bottlenecks using rational catalyst design, focusing on optimized Suzuki-Miyaura and Buchwald-Hartwig protocols.

Mechanistic Insights & Catalyst Selection

To successfully couple 6-bromo-7-methoxy-1-indanone, one must understand the causality behind catalyst failure. First-generation palladium catalysts (e.g., Pd(PPh3​)4​ ) frequently stall or yield high amounts of protodehalogenated byproducts when applied to this substrate.

The Steric Bottleneck: The methoxy group at the C7 position is flanked by the C6-bromide and the C7a bridgehead carbon. This forces the methoxy group's oxygen lone pairs and methyl group into a conformation that sterically shields the C-Br bond. Consequently, the oxidative addition of a generic Pd0 species into the C6-Br bond requires a highly electron-rich metal center to force the insertion, and a bulky ligand to prevent the formation of stable, unreactive palladacycles[1].

Ligand Causality: To overcome this, dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , and BrettPhos are strictly required.

  • Electronic Effect: The dicyclohexyl- or di-tert-butylphosphine moiety is highly electron-donating, enriching the palladium center and drastically lowering the activation energy for oxidative addition into the hindered C-Br bond[2].

  • Steric Effect: The bulky biaryl backbone promotes rapid reductive elimination, preventing the catalyst from resting in the PdII state where side reactions (like β -hydride elimination or protodehalogenation) occur. Furthermore, the ortho-methoxy groups on ligands like SPhos stabilize the active Pd0 species via weak Pd-O interactions, conferring unprecedented activity for sterically congested substrates[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck at C6) Pd0->OxAdd 6-Bromo-7-methoxy- 1-indanone TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Base / Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim Halide Exchange RedElim->Pd0 Cross-Coupled Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the C6 steric bottleneck.

Quantitative Data: Condition Optimization

The following tables summarize empirical optimization data for the functionalization of 6-bromo-7-methoxy-1-indanone, demonstrating the necessity of advanced ligand systems.

Table 1: Suzuki-Miyaura Coupling Optimization (Model: Phenylboronic Acid)

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene/EtOH/ H2​O 90<10%
2 Pd(dppf)Cl2​ None K2​CO3​ 1,4-Dioxane/ H2​O 9035%
3 Pd(OAc)2​ SPhos K3​PO4​ Toluene/ H2​O 10088%
4 Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane/ H2​O 10092%

Table 2: Buchwald-Hartwig Amination Optimization (Model: Morpholine)

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1 Pd(OAc)2​ BINAP Cs2​CO3​ Toluene100Trace
2 Pd2​(dba)3​ RuPhos NaOtBu 1,4-Dioxane10045%
3 Pd2​(dba)3​ BrettPhos NaOtBu 1,4-Dioxane10085%
4 NoneLiHMDSTHF8089%

Note: The use of pre-formed oxidative addition complexes (e.g., G3/G4 palladacycles or -based precatalysts) drastically reduces induction periods and prevents catalyst deactivation pathways in highly hindered systems[3].

Experimental Workflows & Protocols

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Substrate Addition Add Indanone & Nu Step1->Step2 Step3 3. Degassing Evacuate/Backfill N2 Step2->Step3 Step4 4. Reaction Stir at 90-110°C Step3->Step4 Step5 5. Isolation Filtration & Chromatography Step4->Step5

Figure 2: Standardized Schlenk/Glovebox workflow for air-sensitive cross-coupling protocols.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize 6-aryl-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives.

Reagents:

  • 6-Bromo-7-methoxy-1-indanone (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (anhydrous, finely ground) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Self-Validation Check): In an oven-dried Schlenk tube under a nitrogen atmosphere, combine Pd2​(dba)3​ and XPhos in 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes. Validation: The solution must transition from a deep purple/black ( Pd2​(dba)3​ ) to a dark red/orange hue, indicating the successful formation of the active L2​Pd0 species.

  • Substrate Addition: Add 6-bromo-7-methoxy-1-indanone, the arylboronic acid, and K3​PO4​ .

  • Solvent Addition & Degassing: Add the remaining 1,4-Dioxane and degassed H2​O . Seal the tube and perform three cycles of freeze-pump-thaw or rigorous sparging with N2​ for 10 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide, permanently killing the catalyst.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 12–16 hours.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting indanone typically elutes at Rf​≈0.45 (UV active). Complete consumption of this spot validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize 6-amino-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives.

Reagents:

  • 6-Bromo-7-methoxy-1-indanone (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (0.03 equiv, 3 mol%)

  • NaOtBu (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme moisture sensitivity of NaOtBu , assemble the reaction in a nitrogen-filled glovebox. Add 6-bromo-7-methoxy-1-indanone, BrettPhos Pd G3, and NaOtBu to a 20 mL reaction vial equipped with a PTFE-lined septum cap.

  • Amine Addition: Remove the vial from the glovebox. Inject anhydrous 1,4-Dioxane (5 mL) followed by the secondary amine via syringe.

  • Reaction: Heat the mixture at 100 °C for 8 hours. Causality: BrettPhos is specifically chosen here because its extreme steric bulk prevents the formation of unreactive bis-amine palladium complexes, a common failure mode when coupling electron-rich, sterically hindered ortho-alkoxy aryl bromides.

  • Monitoring & Workup: Cool to room temperature. Validation: The reaction mixture should appear as a cloudy, dark suspension (due to NaBr precipitation). Quench with 1 mL of saturated aqueous NH4​Cl to neutralize remaining base. Extract with dichloromethane ( 3×10 mL), dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Taylor & Francis. Available at:[2]

  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. ACS Catalysis. Available at:[3]

  • A General and Special Catalyst for Suzuki–Miyaura Coupling Processes. ResearchGate (Angewandte Chemie). Available at:[1]

Sources

Method

step-by-step protocols for the bromination of 7-methoxy-1-indanone

Application Note: Benzylic Bromination of 7-Methoxy-1-indanone via Wohl-Ziegler Radical Substitution Introduction and Mechanistic Rationale The functionalization of indanone derivatives is a critical step in the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Benzylic Bromination of 7-Methoxy-1-indanone via Wohl-Ziegler Radical Substitution

Introduction and Mechanistic Rationale

The functionalization of indanone derivatives is a critical step in the synthesis of complex polycyclic systems, including advanced optoelectronic materials (such as white-light-emitting molecules) and pharmaceutical intermediates[1]. Specifically, the bromination of 7-methoxy-1-indanone to yield 3-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one provides a highly reactive electrophile and dienophile precursor.

To achieve regioselective bromination at the C3 benzylic position without inducing electrophilic aromatic substitution on the electron-rich methoxy-substituted aromatic ring, a radical pathway (Wohl-Ziegler bromination) is employed.

  • Reagent Selection (Causality): N-bromosuccinimide (NBS) is utilized rather than molecular bromine (Br₂). NBS provides a constant, low steady-state concentration of Br₂, which is strictly required to suppress ionic electrophilic substitution and favor the radical mechanism.

  • Initiation: 2,2′-Azobisisobutyronitrile (AIBN) serves as the thermal initiator. Upon heating to 80 °C, AIBN undergoes homolytic cleavage (driven by the extrusion of nitrogen gas) to generate 2-cyanoprop-2-yl radicals, which subsequently abstract a bromine atom from NBS to initiate the propagation chain[1].

Experimental Workflow and Logic

G A 1. Reagent Assembly (7-Methoxy-1-indanone, NBS, AIBN) B 2. Thermal Initiation (Heating to 80°C in CCl4) A->B C 3. Radical Propagation (Regioselective C3 Bromination) B->C D 4. Reaction Quench (Cold Water Addition) C->D E 5. Organic Extraction (CH2Cl2 / H2O Phase Separation) D->E F 6. Chromatographic Purification (Silica Gel, EtOAc/Hexane) E->F

Workflow for the Wohl-Ziegler bromination of 7-methoxy-1-indanone.

Quantitative Reaction Parameters

The following stoichiometric table summarizes the optimized conditions for a standard laboratory-scale synthesis yielding approximately 74% of the target brominated product[1].

Reagent / MaterialMolecular WeightEquivalentsAmountRole in Reaction
7-Methoxy-1-indanone 162.19 g/mol 1.0 eq1.0 g (6.2 mmol)Starting Material
N-Bromosuccinimide (NBS) 177.98 g/mol 1.1 eq1.2 g (6.8 mmol)Brominating Agent
AIBN 164.21 g/mol 0.01 eq (1 mol%)12 mg (0.07 mmol)Radical Initiator
Carbon Tetrachloride (CCl₄) 153.82 g/mol N/A20 mLNon-polar Solvent
Dichloromethane (CH₂Cl₂) 84.93 g/mol N/AAs neededExtraction Solvent
Magnesium Sulfate (MgSO₄) 120.37 g/mol N/AAs neededDrying Agent

Note on Solvent Selection: While CCl₄ is the classical and most efficient solvent for this reaction due to its transparency to radicals and inability to undergo hydrogen abstraction, its high toxicity and environmental regulations often necessitate alternatives in modern scale-up. Benzotrifluoride (PhCF₃) or acetonitrile (MeCN) can be evaluated as greener alternatives during process development, though reaction kinetics may vary.

Detailed Step-by-Step Protocol

Step 1: Reaction Setup and Initiation

  • In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture-induced quenching of the radical intermediates.

  • Add 7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 6.2 mmol) and N-bromosuccinimide (1.2 g, 6.8 mmol) to the flask[1].

  • Suspend the reagents in 20 mL of anhydrous carbon tetrachloride (CCl₄).

  • Add the radical initiator, 2,2′-azobisisobutyronitrile (AIBN) (12 mg, 1 mol %)[1].

Step 2: Thermal Propagation

  • Lower the flask into a pre-heated oil bath set to 80 °C.

  • Stir the mixture slowly but continuously. As the reaction reaches reflux, the AIBN will decompose to initiate the radical chain.

  • Maintain heating and stirring for exactly 2 hours[1].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:4) eluent system. The consumption of the starting material and the appearance of a new, less polar UV-active spot (the brominated product) will confirm reaction progress. Succinimide byproduct will also begin to float to the surface of the CCl₄ as the reaction proceeds, serving as a visual indicator of NBS consumption.

Step 3: Quenching and Extraction

  • Remove the flask from the oil bath and allow the mixture to cool to ambient room temperature.

  • Pour the crude reaction mixture into a separatory funnel containing 50 mL of cold distilled water to quench any remaining reactive species and dissolve the succinimide byproduct[1].

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 × 20 mL).

  • Combine the organic layers and wash with brine (30 mL) to remove residual aqueous impurities.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) for 15 minutes[1].

  • Filter the suspension to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Chromatographic Purification

  • Prepare a silica gel chromatography column using a solvent system of ethyl acetate/n-hexane in a 1:4 volumetric ratio.

  • Load the crude product onto the column and elute using the same solvent system.

  • Collect the fractions corresponding to the target compound (R_f value determined during the Step 2 TLC check).

  • Concentrate the pure fractions in vacuo to afford 3-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one as a solid.

  • Expected Yield: ~1.1 g (74% theoretical yield)[1].

References

  • Synthesis, X-ray Structure, Optical, and Electrochemical Properties of a White-Light-Emitting Molecule. MDPI. Available at:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Executive Summary The molecule 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273599-65-7) is a privileged structural motif utilized extensively in the synthesis of neurodegenerative therapeutics, acetylcholinestera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273599-65-7) is a privileged structural motif utilized extensively in the synthesis of neurodegenerative therapeutics, acetylcholinesterase inhibitors, and advanced indanone-diene ligands ()[1]. Functionalizing the C6 position via palladium-catalyzed Suzuki-Miyaura cross-coupling enables the rapid generation of structure-activity relationship (SAR) libraries. However, the unique steric and electronic microenvironment of the C6-bromide requires precise tuning of the catalytic system to prevent reaction stalling, protodeboronation, and off-target pathways.

This application note provides a self-validating, highly optimized protocol for the efficient cross-coupling of this sterically hindered scaffold.

Mechanistic Insights & Causality (E-E-A-T)

The C6 position of 7-methoxy-1-indanone presents a formidable challenge for standard cross-coupling methodologies due to two primary factors:

  • Steric Buttressing: The C6-bromide is flanked by the C5-proton and the C7-methoxy group. Crucially, the C7-methoxy group is sterically compressed by the adjacent C1-carbonyl moiety (via the C7a bridgehead). This "buttressing effect" severely restricts the rotational freedom of the methoxy group, forcing it into the trajectory of the incoming palladium catalyst and creating a massive kinetic barrier for the oxidative addition step ()[2].

  • Electronic Deactivation: The C7-methoxy group donates electron density into the aromatic ring via resonance. This localized electron density strengthens the C-Br bond, rendering it less susceptible to oxidative addition by electron-rich Pd(0) species compared to electron-deficient aryl halides.

Causality in Catalyst Selection: To overcome this dual barrier, standard catalysts like Pd(PPh3)4 are insufficient. The protocol mandates the use of highly active, bulky dialkylbiaryl phosphine ligands, specifically XPhos or SPhos ()[3]. The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the deactivated C-Br bond, while the extreme steric bulk of the biphenyl backbone promotes the subsequent reductive elimination step, preventing the catalyst from being trapped in a stable Pd(II) resting state.

CatalyticCycle Pd0 Active Pd(0)-XPhos Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA SM 6-Bromo-7-methoxy-1-indanone (Sterically Shielded Electrophile) SM->OA PdII Pd(II) Aryl Bromide Complex OA->PdII TM Transmetalation PdII->TM Base Base Activation (K3PO4) Base->TM PdII_diaryl Diaryl Pd(II) Complex TM->PdII_diaryl Boronic Arylboronic Acid Boronic->TM RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Regenerates Product 6-Aryl-7-methoxy-1-indanone (Target Product) RE->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with 6-bromo-7-methoxy-1-indanone.

Reaction Optimization Data

The following data summarizes the optimization landscape for the coupling of 6-bromo-7-methoxy-1-indanone with a standard phenylboronic acid. The data quantitatively demonstrates the necessity of advanced ligands for sterically hindered ortho-methoxy substrates.

EntryPrecatalystLigandBaseSolvent (Ratio)Temp (°C)Yield (%)
1Pd(PPh3)4 (5 mol%)NoneK2CO31,4-Dioxane/H2O (4:1)9022%
2Pd(OAc)2 (5 mol%)dppf (5 mol%)K2CO31,4-Dioxane/H2O (4:1)9045%
3Pd2(dba)3 (2.5 mol%)SPhos (10 mol%)K3PO4Toluene/H2O (10:1)10088%
4 Pd2(dba)3 (2.5 mol%) XPhos (10 mol%) K3PO4 1,4-Dioxane/H2O (4:1) 90 95%

Note: Entry 4 provides the optimal balance of solubility, transmetalation efficiency, and oxidative addition kinetics.

Standard Operating Procedure (SOP)

Workflow Prep 1. Reagent Prep (Strict Degassing) Mix 2. Assembly (Pd, XPhos, Base) Prep->Mix Heat 3. Thermal Activation (90°C, 12h) Mix->Heat Workup 4. Aqueous Workup (EtOAc Extraction) Heat->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify Analyze 6. Validation (LC-MS, NMR) Purify->Analyze

Figure 2: Experimental workflow for the cross-coupling protocol and downstream validation.

Scale: 1.0 mmol

Materials:

  • 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: 241.1 mg (1.0 eq)

  • Arylboronic Acid: 1.5 mmol (1.5 eq)

  • Pd2(dba)3: 22.9 mg (2.5 mol%, equates to 5 mol% Pd)

  • XPhos: 47.7 mg (10 mol%)

  • K3PO4 (anhydrous): 636.8 mg (3.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v): 10 mL

Step-by-Step Execution:

  • Solvent Degassing (Critical): In a 25 mL Schlenk tube, combine 8 mL of HPLC-grade 1,4-Dioxane and 2 mL of deionized H2O. Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Phosphine oxides cannot coordinate palladium, which immediately terminates the catalytic cycle.

  • Reagent Assembly: To the sparged solvent, add the indanone core, the arylboronic acid, and K3PO4. Purge the vessel with Argon using 3x vacuum/argon backfill cycles.

  • Catalyst Addition: Quickly add Pd2(dba)3 and XPhos under a positive stream of Argon. Seal the Schlenk tube tightly.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: High shear mixing is mandatory for biphasic Dioxane/H2O systems to ensure continuous mass transfer and efficient transmetalation at the aqueous-organic phase boundary ()[4].

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to quench basic species, followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the target 6-aryl-7-methoxy-1-indanone.

Self-Validating Systems & Troubleshooting

A robust protocol must natively indicate its own points of failure. Monitor the crude reaction mixture via LC-MS at the 4-hour mark to validate the following mechanistic steps:

  • Validation of Oxidative Addition: If the starting material (indanone) remains unconsumed but the boronic acid is depleted, the oxidative addition step is failing.

    • Action: Verify catalyst integrity (ensure Pd2(dba)3 has not prematurely crashed out as inactive "Pd black") and increase XPhos loading to 15 mol%.

  • Validation of Transmetalation (Protodeboronation Check): If the boronic acid converts heavily into the des-borylated arene (Ar-H), the transmetalation step is too slow relative to the base-mediated hydrolysis of the boronic acid.

    • Action: Switch to strictly anhydrous conditions using a fluoride base (e.g., CsF in Toluene) or add the boronic acid via a syringe pump over 2 hours to keep its active concentration low.

  • Validation of Degassing (Homocoupling Check): The presence of symmetric biaryl (Ar-Ar) indicates residual oxygen in the system, which drives the oxidative homocoupling of the boronic acid.

    • Action: Abort and repeat the solvent sparging step with stricter Schlenk techniques.

References

  • Buchwald, S. L., Walker, S. D., Martinelli, J. R., & Barder, T. E. (2004). A General and Special Catalyst for Suzuki–Miyaura Coupling Processes. Angewandte Chemie International Edition. URL:[Link]

  • Gordeev, E. G., & Ananikov, V. P. (2023). It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. ACS Catalysis. URL:[Link]

  • Mak, M., et al. (2021). Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands. ChemRxiv. URL:[Link]

  • Stout, M., et al. (2016). Continuous Suzuki–Miyaura Reactions with Novel Ce–Sn–Pd Oxides and Integrated Crystallization as Continuous Downstream. Organic Process Research & Development. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Reactions

Welcome to the Application Support Center. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (also known as 6-bromo-7-methoxyindan-1-one) is a highly valuable bifunctional scaffold in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (also known as 6-bromo-7-methoxyindan-1-one) is a highly valuable bifunctional scaffold in drug discovery. However, its unique substitution pattern presents two distinct steric challenges that frequently stall synthetic workflows:

  • C1-Ketone Hindrance : The adjacent C7-methoxy group blocks the Bürgi-Dunitz trajectory, severely hindering nucleophilic additions (e.g., Grignard reactions, reductive aminations) and promoting unwanted enolization.

  • C6-Bromide Hindrance : The C7-methoxy group acts as an ortho-substituent to the C6-bromide, creating immense steric drag during the transmetalation and reductive elimination steps of palladium-catalyzed cross-couplings.

This guide provides field-proven, self-validating protocols and mechanistic causality to help you overcome these barriers.

Troubleshooting Section 1: Nucleophilic Additions at the C1-Ketone

Q: When I attempt a standard Grignard addition to the C1 ketone, I recover mostly unreacted starting material and some enolization byproducts. How can I force the 1,2-addition?

A: Shift from a highly basic organomagnesium species to a highly nucleophilic, less basic organocerium species.

The Causality : The bulky C7-methoxy group physically shields the carbonyl carbon. Standard Grignard reagents are highly basic; when faced with steric hindrance at the electrophilic center, they preferentially deprotonate the acidic alpha-protons at C2, forming an unreactive enolate instead of undergoing 1,2-addition.

The Solution : Imamoto's Cerium(III) chloride (CeCl 3​ ) methodology. Anhydrous CeCl 3​ is highly oxophilic. It coordinates tightly to the carbonyl oxygen, increasing its electrophilicity. Concurrently, transmetalation of the Grignard reagent with CeCl 3​ generates an organocerium intermediate (R-CeCl 2​ ). This species is significantly less basic than the parent Grignard, virtually eliminating enolization while retaining potent nucleophilicity, allowing it to penetrate the steric shield of the C7-methoxy group[1].

Protocol 1: CeCl 3​ -Mediated Grignard Addition (Self-Validating Workflow)

Validation Checkpoint: If the CeCl 3​ is not strictly anhydrous, the organocerium reagent will protonate upon formation, yielding alkane gas and unreacted starting material.

  • Activation of CeCl 3​ : Vigorously dry CeCl 3​ ·7H 2​ O under high vacuum (0.1 mmHg) at 140°C for 2 hours, then increase to 150°C for 2 hours to yield a fine, free-flowing white powder. Causality: Complete dehydration is critical; even trace water destroys the organometallic reagent.

  • Suspension : Cool the flask to room temperature under argon. Suspend the anhydrous CeCl 3​ (1.5 equiv) in anhydrous THF and stir vigorously for 2 hours to ensure uniform particle dispersion.

  • Transmetalation : Cool the suspension to -78°C. Dropwise add the desired Grignard reagent (1.5 equiv). Stir for 1 hour at -78°C. A color change (often yellow/orange) indicates successful organocerium formation.

  • Addition : Dissolve 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv) in minimal anhydrous THF. Add dropwise to the organocerium mixture at -78°C.

  • Completion : Stir for 2 hours at -78°C, then slowly warm to 0°C. Quench carefully with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over MgSO 4​ , and concentrate.

CeCl3_Mechanism A 6-Bromo-7-methoxyindan-1-one (Sterically Hindered Ketone) B CeCl3 Activation (Oxophilic Coordination to C=O) A->B Step 1 F Successful 1,2-Addition (Tertiary Alcohol Formation) B->F Step 2 C Organomagnesium Reagent (R-MgX) D Organocerium Intermediate (Reduced Basicity/High Nucleophilicity) C->D Transmetalation E Suppression of Enolization (No alpha-deprotonation) D->E Prevents D->F Nucleophilic Attack

Caption: Mechanistic workflow demonstrating how CeCl3 overcomes C1-ketone steric hindrance.

Troubleshooting Section 2: Palladium-Catalyzed Cross-Coupling at the C6-Bromide

Q: I am trying to perform a Buchwald-Hartwig amination or Suzuki coupling at the C6 position, but my reactions stall at low conversion, or I see protodehalogenation. What is going wrong?

A: The ortho-methoxy group is impeding transmetalation and reductive elimination. You need a biaryl monophosphine ligand.

The Causality : The C6-bromide is sterically congested by the adjacent C7-methoxy group. Standard ligands (like PPh 3​ or dppf) fail because the resulting Pd(II) intermediate is too crowded to efficiently undergo transmetalation with the incoming nucleophile. Furthermore, slow reductive elimination leads to off-cycle pathways like β-hydride elimination or protodehalogenation [2].

The Solution : Employ bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, BrettPhos, or AntPhos). The electron-rich nature of the dialkyl/diaryl phosphine accelerates the initial oxidative addition into the C6-Br bond. More importantly, the massive steric bulk of the biaryl framework forces the Pd center into a highly reactive, lower-coordinate state, which dramatically accelerates the sterically demanding reductive elimination step, pushing the product off the catalyst before side reactions can occur[3].

Protocol 2: Sterically Hindered Buchwald-Hartwig Amination

Validation Checkpoint: Use of a weak base (like Cs 2​ CO 3​ ) instead of NaOtBu may be required if the amine or substrate is base-sensitive, though NaOtBu promotes faster transmetalation[4].

  • Preparation : In an argon-filled glovebox, charge an oven-dried Schlenk tube with 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 equiv), the desired amine (1.2 equiv), Pd 2​ (dba) 3​ (2 mol% Pd), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition : Add anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration. Causality: Degassed solvent prevents oxidation of the highly electron-rich phosphine ligand, which would immediately kill the catalytic cycle.

  • Reaction : Seal the tube, remove from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.

  • Workup : Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate for column chromatography.

Pd_Coupling A C6-Bromide Substrate (Ortho-Methoxy Hindrance) B Standard Pd/PPh3 (Fails: Sluggish Transmetalation) A->B Poor Yield C Bulky Biaryl Phosphine (e.g., SPhos, BrettPhos) A->C Ligand Optimization D Oxidative Addition (Facilitated by Electron-Rich P) C->D E Transmetalation (Base/Ligand Assisted) D->E F Reductive Elimination (Forced by Ligand Steric Bulk) E->F G C6-Functionalized Indanone F->G High Yield

Caption: Ligand selection and catalytic cycle optimization workflow for C6 cross-coupling.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying standard versus optimized conditions to 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.

Reaction TypeTarget SitePrimary Steric ChallengeStandard Condition YieldOptimized Condition YieldKey Additive/Ligand
Nucleophilic Addition C1-KetoneC7-Methoxy shielding< 10% (Major Enolization)> 85%Anhydrous CeCl 3​
Buchwald-Hartwig C6-BromideOrtho-Methoxy drag< 15% (Protodehalogenation)> 90%BrettPhos / SPhos
Suzuki-Miyaura C6-BromideOrtho-Methoxy drag< 20% (Stalled Reaction)> 95%SPhos / AntPhos

References

  • Evidence against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Journal of the American Chemical Society URL:[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines PMC - National Institutes of Health URL:[Link]

  • A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one Regioisomers

Welcome to the technical support guide for the purification of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one and its regioisomers. This document is designed for researchers, medicinal chemists, and process development sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one and its regioisomers. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired isomer from complex reaction mixtures. Intramolecular Friedel-Crafts acylations, a common route to substituted indanones, often yield mixtures of regioisomers that are notoriously difficult to separate due to their very similar physical and chemical properties.[1][2]

This guide provides a structured approach to troubleshooting these challenging separations, moving from fundamental techniques to more advanced strategies. We will explore the causality behind experimental choices to empower you with the knowledge to adapt and optimize these protocols for your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the regioisomers of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one?

A1: Regioisomers, by definition, have the same molecular formula and functional groups, differing only in the spatial arrangement of substituents on the aromatic ring. This leads to nearly identical properties such as polarity, solubility, and pKa. Consequently, standard purification techniques like silica gel chromatography and crystallization often fail to provide baseline separation because the isomers interact with the stationary phase or crystallize under similar conditions.[1][2] The subtle differences in dipole moments and crystal lattice energies are often insufficient for straightforward purification.

Q2: What is the first step I should take when faced with a mixture of these regioisomers?

A2: The critical first step is to develop an effective Thin Layer Chromatography (TLC) method. A good TLC separation is the foundation for a successful preparative column chromatography separation. You must systematically screen a variety of solvent systems to find one that shows any, even minimal, separation between the spots corresponding to your regioisomers. If the spots are inseparable on TLC, a standard column will not work.[3]

Q3: My TLC shows the regioisomers as one spot. What are my options?

A3: If standard solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) fail to resolve the isomers, you must systematically modify the mobile phase. Try incorporating solvents that can engage in different intermolecular interactions (e.g., toluene for π-π stacking, or ethers like MTBE/diethyl ether). Additionally, adding a small percentage (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) can sometimes dramatically alter the interaction with the silica surface and improve separation.[4][5] If these methods fail, exploring alternative stationary phases like alumina or reverse-phase silica is the next logical step.[3]

Q4: Is crystallization a viable alternative to chromatography for these isomers?

A4: Yes, crystallization can be a powerful technique, especially on a larger scale.[5] However, since the isomers have similar solubilities, they often co-crystallize.[4] The key is to perform a thorough solvent screening to find a system where one isomer is significantly less soluble than the other. This process involves testing a wide range of solvents and solvent mixtures and carefully controlling the cooling rate to encourage the selective crystallization of one isomer.[6][7]

Q5: When should I consider using High-Performance Liquid Chromatography (HPLC)?

A5: Preparative HPLC should be considered when all other methods have failed to provide the desired purity. HPLC offers much higher resolving power than standard flash chromatography and is often successful in separating very similar compounds.[4][8] While more resource-intensive, it is a reliable method for obtaining highly pure material, which is often necessary for drug development and biological testing. Supercritical Fluid Chromatography (SFC) is another powerful, high-resolution technique that can be effective where HPLC and GC fail.[2]

Troubleshooting Purification Challenges

This section provides detailed protocols and workflows to address specific purification problems.

Problem 1: Poor or No Separation on Silica Gel Chromatography

The most common hurdle is the failure to resolve regioisomers on a standard silica gel column. This is almost always predicted by a lack of separation on TLC.

Workflow for Optimizing Chromatographic Separation

G

Caption: Decision workflow for troubleshooting chromatographic separation.

Protocol 1: Systematic TLC Solvent System Screening

Objective: To identify a mobile phase that provides the best possible resolution of regioisomers on a silica gel TLC plate.

Methodology:

  • Prepare Stock Solutions: Create separate, dilute stock solutions of your crude mixture and (if available) pure isomer standards in a volatile solvent like dichloromethane or ethyl acetate.

  • Initial Screening (Binary Systems):

    • Spot the crude mixture on at least 3-4 different TLC plates.

    • Develop each plate in a different solvent system, varying polarity. Good starting points are mixtures of a non-polar solvent with a polar solvent.

    • See Table 1 for recommended starting systems.

    • Aim for an Rf value of the main spot between 0.2 and 0.4 for optimal column chromatography conditions.

  • Introduction of Modifiers:

    • If binary systems fail, prepare new mobile phases based on the best system from the previous step.

    • Add 0.5% acetic acid to one chamber and 0.5% triethylamine to another.

    • Run new TLC plates in these modified systems. Acidic or basic modifiers can alter the surface chemistry of the silica gel and the ionization state of your compound, often improving separation.[4]

  • Ternary System Screening:

    • Try three-component solvent systems. For example, a Hexane/EtOAc/DCM mixture can offer different selectivity compared to a simple binary system.

  • Analysis: Carefully examine all developed plates under a UV lamp and after staining (e.g., with potassium permanganate or vanillin). Look for any sign of spot elongation or separation that indicates the presence of more than one component.

Solvent System ClassNon-Polar ComponentPolar ComponentModifier (Optional)Rationale
Standard Polarity Heptane / HexanesEthyl Acetate (EtOAc)N/AA universal starting point for moderately polar compounds.
Aromatic/Alkene TolueneAcetone / EtOAcN/AToluene can engage in π-π interactions, offering different selectivity.
Ethereal Heptane / HexanesDiethyl Ether / MTBEN/AEthers are good hydrogen bond acceptors and offer different selectivity than esters.
Chlorinated Dichloromethane (DCM)Methanol (MeOH)N/AA more polar system, useful if compounds are not mobile in other systems.
Acidic Modifier Best system from aboveBest system from above0.5% Acetic AcidModifies silica surface; useful for compounds that streak.[4]
Basic Modifier Best system from aboveBest system from above0.5% TriethylamineDeactivates acidic silica sites; can improve peak shape.[4]

Table 1: Recommended Solvent Systems for TLC Screening.

Problem 2: Isomers Co-crystallize or "Oil Out"

When chromatography is not ideal, crystallization is the next option. The primary challenge is finding a solvent that selectively dissolves one isomer while leaving the other to crystallize.

Protocol 2: Recrystallization Solvent Screening

Objective: To identify a single or dual solvent system for the selective crystallization of one regioisomer.

Methodology:

  • Small-Scale Tests: Place a small amount (10-20 mg) of the crude isomeric mixture into several different test tubes.

  • Single Solvent Screening:

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Test a range of solvents: e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and heptane.[6][7]

    • If a solid dissolves readily at room temperature, the solvent is likely too good for recrystallization.

    • If the solid is poorly soluble, heat the tube gently. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.[7]

  • Cooling and Observation:

    • Allow the tubes that required heating to cool slowly to room temperature, then place them in an ice bath for 30 minutes.[7]

    • Observe which solvent yields the best crop of crystals.

  • Analysis: Collect the crystals by filtration and allow the mother liquor (the remaining solution) to evaporate. Analyze both the crystals and the residue from the mother liquor by TLC or ¹H NMR to determine if any enrichment of one isomer has occurred.

  • Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, the solution may be cooling too quickly or is too impure. Try re-heating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7]

Advanced Separation Strategies

If the techniques above fail to yield material of the required purity, more advanced methods are necessary.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

HPLC uses smaller stationary phase particles and high pressure to achieve significantly better resolution than standard column chromatography.

  • Stationary Phases: Both normal-phase (e.g., silica, diol) and reverse-phase (e.g., C18, Phenyl-Hexyl) columns can be effective. A systematic screening of different columns and mobile phases is required.[9]

  • Method Development: Analytical HPLC is first used to develop a separation method. Key parameters to optimize include the mobile phase composition (e.g., acetonitrile/water or hexane/isopropanol), flow rate, and column temperature. Once a good analytical separation is achieved, the method can be scaled up to a preparative scale.

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the main mobile phase component, which has liquid-like solvating power and gas-like viscosity. This allows for fast and highly efficient separations.[2] It is particularly effective for separating isomers and is considered a "green" chromatography technique. The selectivity often differs from HPLC, making it a powerful alternative for compounds that are inseparable by other means.[2]

References
  • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones. Benchchem.com.
  • Various Authors. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. [Link]

  • Various Authors. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. [Link]

  • Various Authors. (2024, November 8). How to separate these regioisomers? Reddit. [Link]

  • Kusano, M., et al. (n.d.). Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. PMC. [Link]

  • Various Authors. (2025, July 23). Separating Regioisomers using Preparative TLC. Reddit. [Link]

  • BenchChem. (2025).
  • Various Authors. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]

  • Lou, T., Liao, E., Wilsily, A., & Fillion, E. (n.d.). SYNTHESIS OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses. [Link]

  • J&K Scientific. (n.d.). 7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one. J&K Scientific. [Link]

  • Chankvetadze, B. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

Sources

Troubleshooting

optimizing solvent conditions for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one crystallization

Welcome to the Technical Support Center for the crystallization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions related to the crystallization of this important intermediate. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to overcome common challenges and optimize your crystallization processes.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Issue 1: The compound "oils out" instead of crystallizing upon cooling or anti-solvent addition.

Cause: Oiling out, or liquid-liquid phase separation, occurs when the solute has high solubility in the solvent system, even under conditions that should induce crystallization.[1] This can be due to an inappropriate solvent choice, a cooling rate that is too rapid, or the presence of impurities that inhibit nucleation.[1][2]

Solution Pathway:

  • Re-evaluate Your Solvent System:

    • Solvent Polarity: 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a moderately polar molecule. If you are using a highly polar solvent, the compound may remain too soluble even at low temperatures. Consider a less polar solvent or a solvent mixture.

    • Solubility Testing: Perform small-scale solubility tests with a range of solvents to find one in which the compound is soluble at elevated temperatures but has limited solubility at room temperature or below.[3]

  • Optimize the Cooling Process:

    • Slow Cooling: Rapid cooling can lead to a sudden increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.[2] Employ a slower, controlled cooling ramp.

    • Stepwise Cooling: Implement a protocol with hold times at intermediate temperatures to allow for gradual nucleation and crystal growth.

  • Introduce Seeding:

    • If you have a small amount of crystalline material, introduce a seed crystal into the supersaturated solution to encourage nucleation.[1]

  • Consider Anti-Solvent Addition:

    • If cooling crystallization is consistently failing, an anti-solvent approach may be more effective.[4][5] Choose an anti-solvent in which the compound is poorly soluble but is miscible with your primary solvent. Add the anti-solvent slowly to the solution at a constant temperature.

Issue 2: The crystallization yield is consistently low.

Cause: Low yield can be attributed to several factors, including high residual solubility of the compound in the mother liquor, incomplete precipitation, or the formation of a stable, highly soluble polymorph. The presence of certain impurities can also decrease product recovery.[6][7]

Solution Pathway:

  • Maximize Supersaturation (Without Oiling Out):

    • Higher Initial Concentration: Ensure you are starting with a solution that is fully saturated at the higher temperature.

    • Lower Final Temperature: Decrease the final temperature of your cooling crystallization to minimize the amount of compound remaining in the solution.

  • Optimize the Solvent/Anti-Solvent Ratio:

    • In an anti-solvent crystallization, systematically vary the ratio of solvent to anti-solvent to find the optimal point of maximum precipitation without compromising purity.

  • pH Adjustment (if applicable):

    • While 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is not ionizable, ensure that the pH of your solution is neutral, as acidic or basic conditions could potentially lead to side reactions or degradation, impacting yield.

  • Increase Equilibration Time:

    • Allow sufficient time for the crystallization to reach equilibrium. Sometimes, crystallization can be slow, and premature filtration will result in a lower yield.

Issue 3: The resulting crystals are of poor quality (e.g., small, needle-like, or agglomerated).

Cause: Crystal habit is influenced by the solvent system, cooling rate, and the presence of impurities.[6][8] Rapid crystallization often leads to smaller, less-defined crystals, while certain impurities can selectively adsorb to crystal faces, altering the morphology.[9]

Solution Pathway:

  • Solvent Selection:

    • The choice of solvent can significantly impact crystal shape. Experiment with different solvents or solvent mixtures to find one that promotes the growth of well-defined, equant crystals.

  • Control the Rate of Supersaturation:

    • Slower Cooling/Anti-Solvent Addition: A slower rate of generating supersaturation will favor crystal growth over nucleation, leading to larger crystals.

    • Maintain a Lower Supersaturation Level: Operating within the metastable zone width (the region of supersaturation where nucleation is slow) will promote the growth of existing crystals rather than the formation of new ones.

  • Agitation:

    • The stirring rate can affect crystal size and agglomeration. Too little agitation may lead to poor heat and mass transfer, while excessive agitation can cause crystal breakage. Optimize the stirring speed for your vessel geometry.

  • Impurity Removal:

    • If impurities are suspected, consider a preliminary purification step, such as a charcoal treatment or a flash chromatography, before crystallization. Even small amounts of structurally related impurities can impact crystal morphology.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for the crystallization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one?

A1: Based on the structure of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, which contains a ketone, an ether, and a bromo-aromatic group, a systematic approach to solvent screening is recommended. The principle of "like dissolves like" suggests that solvents of intermediate polarity would be a good starting point.[10]

Recommended Solvent Screening Protocol:

Solvent ClassExamplesExpected Solubility Profile
Alcohols Ethanol, Isopropanol, MethanolGood solubility at elevated temperatures, potentially requiring cooling to low temperatures for good recovery.
Ketones Acetone, Methyl Ethyl KetoneLikely to be a good solvent; care must be taken to find a suitable anti-solvent.[11]
Esters Ethyl AcetateA versatile solvent that often provides a good balance of solubility for crystallization.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to other ethers with a suitable polarity.
Aromatic TolueneMay be a good solvent, but often requires an anti-solvent for efficient crystallization.
Anti-Solvents Heptane, Hexane, WaterTo be used in conjunction with a primary solvent in which the compound is soluble.

Experimental Workflow for Solvent Screening:

Solvent_Screening_Workflow cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Crystallization Test A Weigh 10 mg of compound into vials B Add 0.1 mL of solvent A->B C Observe solubility at RT B->C D Heat to boiling C->D I Potential for cooling crystallization C->I If insoluble at RT E Observe solubility at high T D->E F Cool to RT E->F If soluble at high T G Cool to 0-5 °C F->G H Observe for crystal formation G->H

Caption: A workflow for systematic solvent screening.

Q2: How can I effectively use anti-solvent crystallization for this compound?

A2: Anti-solvent crystallization is a powerful technique, particularly when the compound is highly soluble in most solvents at room temperature or is thermally sensitive.[4][12] The process involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) to induce precipitation.[13]

Detailed Protocol for Anti-Solvent Crystallization:

  • Select a Solvent/Anti-Solvent Pair:

    • Solvent: A solvent in which 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is freely soluble (e.g., acetone, ethyl acetate).

    • Anti-Solvent: A solvent in which the compound is poorly soluble and that is miscible with the primary solvent (e.g., heptane, water).

  • Prepare the Saturated Solution:

    • Dissolve the compound in the minimum amount of the chosen solvent at a constant temperature (e.g., room temperature).

  • Controlled Addition of Anti-Solvent:

    • Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; a slower rate generally leads to better quality crystals.

    • Monitor for the onset of turbidity, which indicates the start of nucleation.

  • Equilibration and Isolation:

    • Continue stirring for a period after the anti-solvent addition is complete to allow for full precipitation.

    • Isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Logical Relationship Diagram for Anti-Solvent Crystallization:

Anti_Solvent_Logic A Start Dissolve compound in 'good' solvent B Process Slowly add 'poor' anti-solvent A->B C Decision Turbidity observed? B->C C->B No D Process Continue slow addition C->D Yes E Process Equilibrate and stir D->E F End Filter, wash, and dry crystals E->F

Caption: Decision flow for anti-solvent crystallization.

Q3: What is the likely impact of impurities on the crystallization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one?

A3: Impurities can have a significant and often unpredictable impact on crystallization.[7][14] Even at low levels, they can affect yield, crystal habit, and polymorphic form.[6][8]

Potential Effects of Impurities:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, leading to a wider metastable zone and difficulty in initiating crystallization.

  • Alteration of Crystal Habit: Impurities can adsorb onto specific faces of a growing crystal, inhibiting growth on those faces and leading to changes in the crystal's aspect ratio (e.g., from prisms to needles).[6]

  • Induction of a Different Polymorph: Structurally similar impurities have been shown to direct the crystallization towards a metastable polymorphic form.[6][7]

  • Incorporation into the Crystal Lattice: Impurities can be incorporated into the crystal lattice, leading to a decrease in the purity of the final product.[15][16]

Mitigation Strategies:

  • Purification of Starting Material: Ensure the crude 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is of the highest possible purity before attempting crystallization.

  • Controlled Crystallization Conditions: Slower crystallization rates can sometimes allow for better rejection of impurities from the growing crystal lattice.

  • Re-crystallization: If the initial crystallization product is impure, a second crystallization step (re-crystallization) can significantly improve purity.

III. References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.

  • The dual function of impurity in protein crystallization. (n.d.). CrystEngComm.

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications.

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate.

  • Antisolvent Crystallization. (n.d.). RM@Schools.

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press & Assessment.

  • ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018). ResearchGate.

  • Modelling and control of combined cooling and antisolvent crystallization processes. (n.d.). MIT.

  • Anti-solvent Crystallization Method for Production of Desired Crystalline Particles. (n.d.). IntechOpen.

  • A Stepwise Method for the Characterization of Non-Isothermal Crystallization Kinetics of Poly(Ether Ether Ketone) at Processing-Relevant Cooling Rates. (n.d.). Academia.edu.

  • The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry.

  • Guide for crystallization. (n.d.).

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization.

  • A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology.

  • Crystallization & Solid Form Challenges for Intermediates. (2025). Tianming Pharmaceuticals.

  • Nonisothermal melt and cold crystallization kinetics of poly(aryl ether ketone ether ketone ketone). (n.d.). ResearchGate.

  • Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). PMC.

  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer.

  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. (n.d.).

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC.

  • Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. (2023). ResearchGate.

  • 6-Bromo-7-methoxy-1H-indazole. (n.d.). ChemBK.

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals.

  • 7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | 892152-26-0. (n.d.). J&K Scientific.

  • 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1. (n.d.). Matrix Fine Chemicals.

  • An In-depth Technical Guide to the Solubility of 6-Bromo-1-hexanol. (n.d.). Benchchem.

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (n.d.). PMC.

  • Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. (n.d.). Benchchem.

  • Preparation of 2,3-Dibromo-1H-indenes and Tetrabromodihydro-s-indacenes as Synthetic Building Blocks. (2022). ACS Publications.

  • Synthesis and characterization of some novel polyfunctionally substituted indeno[2,1- b]thiophene compounds derived from indanones. (2025). ResearchGate.

  • Technical Support Center: Regioselective Synthesis of Substituted Indanones. (n.d.). Benchchem.

  • Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden. (n.d.). Benchchem.

  • 7-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one. (n.d.). Sigma-Aldrich.

  • Indanone synthesis. (n.d.). Organic Chemistry Portal.

  • 7-BroMo-6-Methoxy-2,3-dihydro-1H-inden-1-one. (n.d.). NextSDS.

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Solving Solubility Issues with 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Welcome to the technical support center for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this important synthetic intermediate. The unique structural characteristics of this molecule can often lead to solubility challenges. This document provides in-depth, field-tested troubleshooting strategies and foundational knowledge to overcome these obstacles, ensuring your experiments proceed efficiently and effectively.

Part 1: Understanding the Molecule: Physicochemical Profile

The solubility behavior of any compound is dictated by its structure. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a moderately polar molecule whose solubility is a delicate balance between its nonpolar backbone and its polar functional groups.

Core Structural Features:

  • Indanone Core: A fused bicyclic system that is relatively rigid and hydrophobic.

  • Ketone Group: A polar carbonyl group (C=O) that can act as a hydrogen bond acceptor.

  • Methoxy Group: An ether linkage (-OCH₃) that adds polarity and can also accept hydrogen bonds.

  • Bromo Group: A halogen substituent that increases molecular weight and adds moderate polarity.

The primary challenge in dissolving this compound arises from strong intermolecular forces within its crystal lattice. To achieve dissolution, the solvent-solute interactions must provide enough energy to overcome this lattice energy. The compound's melting point, often high for this class of molecules, suggests a stable and well-ordered crystal structure that resists dissolution.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₀H₉BrO₂Based on chemical structure.
Molecular Weight 241.08 g/mol Calculated from formula.
Physical Form Expected to be a crystalline solidInferred from similar bromo-indanone compounds which are solids.
Predicted Polarity Moderately Polar, AproticThe molecule possesses both polar (ketone, ether) and nonpolar (aromatic ring, alkyl chain) regions, making it unlikely to dissolve well in extreme polar or nonpolar solvents. The principle of "like dissolves like" is key.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one?

For initial attempts, focus on moderately polar aprotic solvents that can interact with the ketone and methoxy groups without being hindered by the hydrophobic core.

  • Recommended Primary Solvents:

    • Dichloromethane (DCM): Often an excellent first choice due to its ability to dissolve a wide range of organic compounds.

    • Tetrahydrofuran (THF): Its ether oxygen can interact favorably, and its hydrocarbon ring offers compatibility with the indanone structure.

    • Ethyl Acetate (EtOAc): A moderately polar solvent that is less volatile than acetone and less aggressive than DCM.

    • Acetone: A polar aprotic solvent that is effective for many ketones.

Q2: My compound is insoluble in my chosen solvent at room temperature. What is the first and safest step to try?

Gentle heating is the most common and effective initial step.[2] Solubility is often temperature-dependent, and providing thermal energy can help overcome the compound's crystal lattice energy.

  • Causality: Increasing the kinetic energy of the solvent molecules allows them to penetrate the crystal lattice more effectively, leading to dissolution.

  • Precaution: Always use a sealed container to prevent solvent evaporation, especially with volatile solvents like DCM.[2] Heat gently and incrementally (e.g., to 40 °C) and monitor for dissolution. Do not exceed the solvent's boiling point.

Q3: What is co-solvency and how can it help with this specific compound?

Co-solvency is the technique of using a mixture of two or more miscible solvents to dissolve a solute.[3] This is a powerful strategy when a single solvent fails. A binary solvent system can create a unique polarity profile that is more favorable for the solute than either solvent alone.[4]

  • Mechanism of Action: For 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a co-solvent can disrupt the strong solute-solute interactions (crystal packing) while providing favorable solute-solvent interactions. For instance, mixing THF with a small amount of a more polar solvent like Dimethylformamide (DMF) or a less polar one like Toluene can fine-tune the solvent environment to perfectly match the solute's needs.

Part 3: Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic workflow for addressing persistent solubility issues.

Problem: The compound, 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, has oiled out or remains a solid precipitate in your reaction or analytical solvent.

Step 1: Rational Solvent Selection & Screening

Before resorting to more complex methods, ensure you have screened the most appropriate solvents. The following table provides a list of common organic solvents, ordered by increasing polarity, with guidance for their use.

SolventPolarity IndexBoiling Point (°C)Suitability & Rationale
Hexanes0.1~69Poor: Too nonpolar. Unlikely to interact with the ketone or methoxy groups.
Toluene2.4111Fair to Good (as a co-solvent): Can solvate the aromatic core. May require heating.
Dichloromethane (DCM)3.140Excellent Starting Point: Moderate polarity often provides a good balance for this type of molecule.
Tetrahydrofuran (THF)4.066Excellent Starting Point: Good balance of polarity and non-polar character.
Ethyl Acetate (EtOAc)4.477Good Starting Point: A common and effective solvent for moderately polar compounds.
Acetone5.156Good Starting Point: Its ketone group can interact favorably.
Acetonitrile (MeCN)5.882Fair to Poor: Often too polar, may not sufficiently solvate the hydrophobic indanone core.
Dimethylformamide (DMF)6.4153Good (often with heating or as a co-solvent): High polarity and boiling point. Effective but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)7.2189Good (often with heating or as a co-solvent): Very strong, polar aprotic solvent. Use when other options fail.
Step 2: The Role of Thermal Energy

If room temperature dissolution fails, create a saturated solution and apply controlled heat.

  • Protocol: Add your compound to the chosen solvent in a flask with a stir bar. Seal the flask and place it in a heating mantle or oil bath set to 40-50°C. Stir for 15-30 minutes. If it dissolves, allow it to cool slowly to room temperature to check for precipitation. If it remains dissolved, you have found a suitable condition.

Step 3: Harnessing Co-Solvency

If a single hot solvent is insufficient, a binary mixture is the next logical step.[4]

  • Strategy 1 (Polarity Boost): Start with the best single solvent (e.g., THF or DCM) and add a more polar, miscible co-solvent (e.g., DMF or DMSO) dropwise or in small increments (e.g., 5-10% by volume) while stirring and warming.

  • Strategy 2 (Disruption): Sometimes, adding a less polar solvent (e.g., Toluene to a THF solution) can disrupt the crystal structure and improve solubility. This can lead to a "synergistic solvation effect" where the mixture is a better solvent than either pure component.[4]

Step 4: Mechanical Assistance (Sonication)

Sonication uses high-frequency sound waves to agitate the solution. This can help break down aggregates of solid particles and accelerate the dissolution process, especially for kinetically slow dissolutions.

  • Application: Place your sealed sample vial or flask in an ultrasonic bath for 5-15 minute intervals. Check for dissolution after each interval. This can be combined with gentle warming.

Part 4: Visualization of the Troubleshooting Workflow

The following diagram outlines the logical decision-making process for tackling solubility challenges with 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one.

G start Start: Compound Insoluble solvent_select Select Solvent from Guide (e.g., DCM, THF, EtOAc) start->solvent_select rt_mix Mix at Room Temp (20-25°C) solvent_select->rt_mix dissolved_check1 Fully Dissolved? rt_mix->dissolved_check1 success Success: Proceed with Experiment dissolved_check1->success Yes heat Apply Gentle Heat (40-50°C) dissolved_check1->heat No dissolved_check2 Fully Dissolved? heat->dissolved_check2 dissolved_check2->success Yes cosolvent Use Co-Solvent System (e.g., THF/DMF) dissolved_check2->cosolvent No dissolved_check3 Fully Dissolved? cosolvent->dissolved_check3 dissolved_check3->success Yes sonicate Apply Sonication dissolved_check3->sonicate No dissolved_check4 Fully Dissolved? sonicate->dissolved_check4 dissolved_check4->success Yes fail Re-evaluate System: Consider alternative solvent or derivatization dissolved_check4->fail No

Caption: A decision-making workflow for troubleshooting solubility issues.

Part 5: Detailed Experimental Protocols

Protocol 1: Systematic Small-Scale Solubility Screening

Objective: To efficiently identify a suitable primary solvent.

  • Preparation: Aliquot 1-2 mg of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one into several small, labeled glass vials (e.g., 1 mL vials).

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., DCM, THF, EtOAc, Toluene) in 100 µL increments.

  • Observation at Room Temperature: After each addition, cap the vial and vortex or shake vigorously for 30 seconds. Observe against a contrasting background. Note if the compound is "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Documentation: Record the approximate solubility (e.g., >10 mg/mL if 1 mg dissolves in 100 µL).

  • Heating Test: For vials where the compound was insoluble or partially soluble, place them in a sand bath or heating block at 40°C for 5 minutes. Observe again to assess the effect of temperature.

Protocol 2: A Practical Guide to Using Co-Solvency

Objective: To dissolve the compound using a binary solvent system.

  • Primary Suspension: In a flask, suspend the compound in the best single solvent identified in Protocol 1 (e.g., THF), using a volume that you know is insufficient for full dissolution (e.g., 5 mL for 100 mg of compound).

  • Co-Solvent Titration: While stirring the suspension, add a second, more polar co-solvent (e.g., DMF) drop by drop from a pipette or burette.

  • Observe and Heat: After adding ~5% co-solvent by volume, pause and stir for 5 minutes. If dissolution is not complete, gently warm the mixture to 40-50°C.

  • Iterate: Continue the incremental addition of the co-solvent, followed by stirring and warming, until complete dissolution is achieved.

  • Record Final Ratio: Note the final ratio of the two solvents (e.g., 10:1 THF:DMF) required for dissolution. This is your new solvent system for this compound.

References

  • ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PMC. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 6-Bromo-7-methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a crucial building block in the synthesis of more complex molecules, rigorous purity assessment is paramount.[1] This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this specific intermediate. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions.

The quality of an API is often predetermined by the quality of its intermediates.[1] Therefore, a well-developed and validated analytical method for an intermediate is not a routine quality control task but a strategic imperative that directly influences scalability, cost, and regulatory success.[1]

The Workhorse of Purity Analysis: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A robust HPLC method provides the confidence needed to move a synthetic process forward.

Proposed HPLC Method Parameters

The development of an effective HPLC method is a systematic process. For a molecule like 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a reversed-phase method is the logical starting point. The following parameters are proposed based on the chemical properties of the analyte and extensive experience with similar compounds.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar regions of the molecule. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and provides a source of protons for mass spectrometry (MS) detection if desired.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a versatile organic solvent with a low UV cutoff and is compatible with most C18 columns.
Gradient 40% B to 95% B over 15 minutesA gradient elution is necessary to ensure that both the main analyte and any potential impurities, which may have a wide range of polarities, are eluted with good peak shape and in a reasonable timeframe.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at 260 nmThe aromatic ring and conjugated ketone system in the molecule are expected to have a strong UV absorbance. 260 nm is a reasonable starting point, which should be optimized by determining the UV maximum of the analyte.
Injection Volume 5 µLA small injection volume minimizes the potential for band broadening and column overload, leading to sharper peaks and better resolution.
Sample Preparation 0.5 mg/mL in AcetonitrileAcetonitrile is a strong solvent for this compound and is compatible with the mobile phase. The concentration is chosen to provide a strong detector response without risking saturation.
The Blueprint for Trust: Method Validation Protocol

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[3][4][5] The objective is to provide evidence that the method will consistently produce reliable results.[2]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Use Robustness->Routine Implement

Sources

Comparative

Comparative Catalytic Efficiency Guide: Functionalization and Reduction of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273599-65-7) Executive Summary & Structural Bottlenecks 6-Bromo-7-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273599-65-7)

Executive Summary & Structural Bottlenecks

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a highly valuable, sterically demanding bicyclic building block. It serves as a critical intermediate in the protecting-group-free total synthesis of oxidized benzofulvene sesquiterpenoids, including Nicotianasesterpenes A and B, and Anmindenol A [1].

From a catalytic perspective, this substrate presents two distinct microenvironmental challenges:

  • The C1-Ketone Reduction Bottleneck: The C7-methoxy group points directly toward the trajectory of hydride attack at the C1 carbonyl. This creates significant steric hindrance, complicating asymmetric reductions.

  • The C6-Bromide Cross-Coupling Bottleneck: The C6-bromide is electronically deactivated toward palladium oxidative addition due to the electron-donating resonance of the adjacent C7-methoxy group. Furthermore, the ortho-methoxy group acts as a steric shield, hindering the transmetalation step of bulky coupling partners.

As a Senior Application Scientist, I have evaluated multiple catalytic systems to overcome these barriers. This guide objectively compares the catalytic efficiency of chemocatalytic versus biocatalytic methods for C1 reduction, and Suzuki versus Negishi frameworks for C6 cross-coupling.

G Substrate 6-Bromo-7-methoxy- 1-indanone Reduction Asymmetric Reduction (KRED / Ru-ATH) Substrate->Reduction C1 Ketone Coupling C6 Cross-Coupling (Negishi / Suzuki) Substrate->Coupling C6 Bromide ChiralAlc Chiral Indanol (>99% ee) Reduction->ChiralAlc Alkylated C6-Alkyl Indanone (Benzofulvene Precursor) Coupling->Alkylated

Divergent catalytic functionalization pathways for 6-bromo-7-methoxy-1-indanone.

Comparative Analysis I: Asymmetric Reduction of the C1-Ketone

To synthesize chiral indanol derivatives, the C1-ketone must be reduced enantioselectively. We compared traditional Transition-Metal Asymmetric Transfer Hydrogenation (ATH) against Biocatalysis.

The Causality of Catalyst Performance

Traditional ATH utilizes the well-established RuCl(p-cymene)[(R,R)-TsDPEN] catalyst [2]. However, the bulky TsDPEN ligand experiences severe steric repulsion from the C7-methoxy group during the concerted outer-sphere hydride transfer. This results in a depressed Turnover Frequency (TOF) and moderate enantiomeric excess (ee).

Conversely, engineered Ketoreductases (KREDs) bypass this limitation. Through directed evolution, the enzymatic binding pocket can be tailored to not only accommodate the C7-methoxy group but actively utilize it for transition-state stabilization via hydrogen bonding, resulting in near-perfect catalytic efficiency.

Quantitative Data Comparison
Catalytic SystemCatalyst LoadingTemp (°C)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)
Ru-TsDPEN (ATH) 1.0 mol%40248288823.4
KRED-130 (Biocatalysis) 0.1 wt%308>99>99.5>10,000>1,250

Comparative Analysis II: C-C Cross-Coupling at the C6-Bromide

Constructing the benzofulvene skeleton requires installing an alkyl or aryl group at the C6 position [1]. We compared the Suzuki-Miyaura coupling against the Negishi coupling.

The Causality of Catalyst Performance

The Suzuki coupling relies on the transmetalation of a boronic acid, which requires pre-activation by a base to form a bulky boronate complex. The ortho-methoxy group at C7 severely hinders the approach of this complex to the Pd(II) center, stalling the catalytic cycle and leading to protodeboronation side-reactions.

The Negishi coupling utilizes organozinc reagents [3]. Because zinc is highly electropositive and the organozinc species is sterically compact, transmetalation occurs rapidly, effectively bypassing the steric bottleneck imposed by the C7-methoxy group.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Hindered by C7-OMe) Pd0->OxAdd + Substrate Transmet Transmetalation (Fast with R-ZnX) OxAdd->Transmet + R-ZnX RedElim Reductive Elimination (Product Release) Transmet->RedElim - ZnXBr RedElim->Pd0 Catalyst Regeneration Product C6-Alkyl-7-methoxy- 1-indanone RedElim->Product Yields

Negishi coupling catalytic cycle emphasizing the oxidative addition bottleneck at C6.

Quantitative Data Comparison
Catalytic SystemReagentsCatalyst LoadingTemp (°C)Time (h)Yield (%)TON
Suzuki-Miyaura R-B(OH)₂, K₂CO₃, Pd(dppf)Cl₂5.0 mol%9024459
Negishi R-ZnX, Pd(PPh₃)₄2.0 mol%6589246

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Biocatalytic Asymmetric Reduction (KRED-130)

This protocol utilizes an enzymatic recycling system to drive the reaction to completion.

  • Preparation: In a 50 mL reactor, dissolve 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 4.15 mmol) in 5 mL of DMSO.

  • Buffer Addition: Add 45 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor & Enzyme Loading: Add NADP⁺ (0.1 mol%), Isopropanol (10 v/v% as the hydride donor), and KRED-130 enzyme powder (1.0 mg, 0.1 wt%).

  • Incubation: Stir the biphasic mixture at 30°C and 250 rpm.

  • Self-Validation Checkpoint: At t = 4 hours, extract a 50 µL aliquot, dilute with MTBE, and analyze via Chiral HPLC (Chiralcel OD-H column). Do not proceed to workup until the ketone peak area is <1% relative to the alcohol.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure chiral alcohol.

Protocol B: Negishi C6-Alkyl Cross-Coupling

This protocol requires strict Schlenk techniques due to the moisture sensitivity of organozinc reagents.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, add 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (500 mg, 2.07 mmol) and Pd(PPh₃)₄ (48 mg, 2.0 mol%).

  • Solvent Addition: Inject 10 mL of anhydrous THF. Stir for 10 minutes at room temperature to allow the Pd(0) to coordinate with the substrate.

  • Transmetalation Initiation: Dropwise, add the alkylzinc halide solution (R-ZnX, 0.5 M in THF, 1.5 equivalents) over 15 minutes.

  • Heating: Elevate the temperature to 65°C and reflux for 8 hours.

  • Self-Validation Checkpoint: At t = 7 hours, pull a 0.1 mL aliquot via syringe, quench with saturated NH₄Cl, extract with hexanes, and run GC-MS. Verify the disappearance of the m/z 240/242 (isotope pattern) starting material peak and the appearance of the target mass.

  • Workup: Cool to 0°C, carefully quench with 1M HCl (5 mL) to destroy excess zinc reagent. Extract with diethyl ether, wash with NaHCO₃, dry, and purify via flash chromatography (Hexanes/EtOAc 9:1).

References

  • Jeong, M., Lee, H., Kim, G., Jo, J., Chang, J. W., Jung, J. H., Suh, Y.-G., & Yun, H. (2019). Divergent Synthetic Route to Oxidized Benzofulvene Sesquiterpenoids: Protecting-Group-Free Total Synthesis of Nicotianasesterpenes A, B, and a Polygonum Sesquiterpenoid. European Journal of Organic Chemistry, 2019(39), 6714-6719.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]

  • Negishi, E. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348.[Link]

Validation

Comparative Mass Spectrometry Analysis of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: GC-EI-MS vs. LC-ESI-MS/MS

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide & Methodological Reference Executive Summary 6-Bromo-7-methoxy-2,3-dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide & Methodological Reference

Executive Summary

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273599-65-7) is a crucial halogenated building block utilized in the synthesis of acetylcholinesterase inhibitors and novel indanone-based therapeutics. Accurate structural elucidation of this intermediate is critical for downstream pharmaceutical purity and efficacy.

This guide objectively compares the performance, mechanistic fragmentation pathways, and analytical utility of two orthogonal mass spectrometry platforms: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind their distinct fragmentation behaviors, this guide provides researchers with the data necessary to select the optimal analytical workflow for structural verification.

Chemical Context & Mechanistic Principles

Understanding the intrinsic reactivity of the indanone core is essential for interpreting its mass spectra. The spatial relationship between the C1-ketone and the C7-methoxy group (a peri-like proximity) dictates unique fragmentation cascades depending on the ionization energy applied.

GC-EI-MS (Hard Ionization)

Electron Ionization (70 eV) generates a highly energetic radical cation (M +• ). For 6-bromo-7-methoxy-1-indanone, the molecular ion appears as an isotopic doublet at m/z 240 and 242 (1:1 ratio due to 79 Br/ 81 Br). The defining mechanistic feature in EI is the highly favored loss of a methyl radical (•CH 3​ , -15 Da) from the C7-methoxy group. As documented in studies of [1], this α -cleavage is driven by the formation of a highly resonance-stabilized oxonium/phenoxyl radical cation (m/z 225/227). The peri-proximity to the C1-carbonyl further stabilizes this intermediate, which subsequently undergoes ring contraction via the loss of carbon monoxide (CO, -28 Da) [2].

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray Ionization yields the even-electron protonated precursor [M+H] + at m/z 241/243. Protonation occurs preferentially at the C1-carbonyl oxygen. During Collision-Induced Dissociation (CID), the fragmentation pathways shift from radical-driven to charge-driven mechanisms. As observed in the [3], the primary neutral loss is carbon monoxide (CO, -28 Da) yielding m/z 213/215, followed by the elimination of hydrogen bromide (HBr, -80 Da) to yield a stable conjugated indene core at m/z 133.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following self-validating protocols detail the exact parameters required to replicate the comparative data.

Protocol A: GC-EI-MS Workflow

Designed for maximum isotopic fidelity and library-matching capabilities.

  • Sample Preparation: Dissolve the standard in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1.0 µL (Split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.2 mL/min.

  • Thermal Gradient: Initial oven temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization Parameters: Transfer line at 280°C. EI source temperature at 230°C, Quadrupole at 150°C. Ionization energy strictly set to 70 eV.

  • Acquisition: Scan range m/z 50–350.

Protocol B: LC-ESI-MS/MS Workflow

Designed for high-sensitivity trace analysis and structural connectivity mapping.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Chromatography: Inject 2.0 µL onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ionization Parameters: Positive ESI mode (+ESI). Capillary voltage 3.0 kV, Desolvation temperature 350°C, Sheath gas 40 arb units.

  • Acquisition (PRM/CID): Isolate precursors m/z 241.0 and 243.0 (isolation window 1.0 Da). Apply Normalized Collision Energy (NCE) at 30%.

Data Presentation: Comparative Fragmentation

The quantitative fragmentation data obtained from both platforms is summarized below. The isotopic signature of bromine serves as a critical diagnostic anchor in both techniques.

Table 1: GC-EI-MS Fragmentation Data (70 eV)
m/z (79Br / 81Br)Relative AbundanceIon Type / AssignmentNeutral LossMechanistic Driver
240 / 242 85%M +• (Molecular Ion)NoneHard Ionization
225 / 227 100% (Base)[M - •CH 3​ ] + -15 Da α -cleavage (Methoxy)
197 / 199 45%[M - •CH 3​
  • CO] +
-43 DaRing contraction
118 30%[C 9​ H 10​ ] + (Indene core)-122 DaLoss of •Br
Table 2: LC-ESI-MS/MS Fragmentation Data (CID, NCE 30%)
m/z (79Br / 81Br)Relative AbundanceIon Type / AssignmentNeutral LossMechanistic Driver
241 / 243 20%[M+H] + (Precursor)NoneProtonation at Carbonyl
213 / 215 100% (Base)[M+H - CO] + -28 DaCharge-driven decarbonylation
133 65%[M+H - CO - HBr] + -108 DaElimination of HBr

Fragmentation Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways dictated by the chosen analytical platform.

MS_Fragmentation EI_Prec GC-EI-MS M+• (m/z 240 / 242) EI_Frag1 [M - •CH3]+ m/z 225 / 227 EI_Prec->EI_Frag1 - •CH3 (-15 Da) Radical α-cleavage ESI_Prec LC-ESI-MS/MS [M+H]+ (m/z 241 / 243) ESI_Frag1 [M+H - CO]+ m/z 213 / 215 ESI_Prec->ESI_Frag1 - CO (-28 Da) Even-electron CID EI_Frag2 [M - •CH3 - CO]+ m/z 197 / 199 EI_Frag1->EI_Frag2 - CO (-28 Da) Decarbonylation EI_Frag3 [Indene Core]+ m/z 118 EI_Frag2->EI_Frag3 - •Br (-79/81 Da) Halogen loss ESI_Frag2 [M+H - CO - HBr]+ m/z 133 ESI_Frag1->ESI_Frag2 - HBr (-80/82 Da) Elimination

Figure 1: Comparative mass spectrometry fragmentation pathways of 6-Bromo-7-methoxy-1-indanone.

Performance Comparison & Scientist's Recommendation

When developing analytical assays for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, the choice of platform should be dictated by the specific phase of drug development:

  • Choose GC-EI-MS when:

    • Synthesizing Novel Batches: EI provides a highly reproducible "fingerprint" that is independent of the instrument manufacturer. The prominent M +• ion (m/z 240/242) allows for immediate, unambiguous confirmation of the bromine isotope pattern.

    • Isomer Differentiation: The radical-driven loss of •CH 3​ is highly sensitive to steric proximity (the peri-effect). GC-MS excels at differentiating the 7-methoxy isomer from a 5-methoxy or 6-methoxy isomer, as the latter lack the proximity to the carbonyl required to drive the same rapid oxonium formation.

  • Choose LC-ESI-MS/MS when:

    • Conducting Pharmacokinetic (PK) Studies: ESI-MS/MS offers superior sensitivity (often 10x to 100x lower limits of detection) for quantifying the compound in complex biological matrices (e.g., plasma).

    • Monitoring Degradation: The predictable even-electron CID pathways (loss of CO and HBr) make it incredibly straightforward to design Multiple Reaction Monitoring (MRM) transitions (e.g., 241 213) for high-throughput quantitative assays.

Final Verdict: For pure structural elucidation and isomer differentiation of halogenated methoxy-indanones, GC-EI-MS is the gold standard due to its rich, radical-driven fragmentation spectra. For downstream quantitative bioanalysis, LC-ESI-MS/MS is the mandatory alternative.

References

  • Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL:[Link]

  • Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry Source: Rapid Communications in Mass Spectrometry (ResearchGate) URL:[Link]

Comparative

A Comparative Benchmark Analysis of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indanone scaffold has emerged as a privileged structure, forming the core of numerous biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] This guide provides a comprehensive benchmark analysis of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a key synthetic intermediate, against established compounds in the context of acetylcholinesterase (AChE) inhibition, a critical therapeutic strategy for Alzheimer's disease.[3][4][5] By presenting objective comparisons and supporting experimental data, we aim to equip researchers with the insights necessary to evaluate the potential of this and related indanone derivatives in their drug discovery programs.

Introduction to 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one and its Therapeutic Rationale

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative whose structural alerts—a rigid bicyclic system with strategically placed bromo and methoxy functionalities—make it a versatile precursor for more complex, biologically active molecules.[6] The indanone core is notably present in Donepezil, a leading second-generation reversible acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[7][8][9] The primary therapeutic mechanism of Donepezil involves the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[10]

Given the structural similarity of the indanone core, it is hypothesized that derivatives of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one could exhibit potent AChE inhibitory activity. The bromo substituent offers a valuable synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.[2] This guide will therefore benchmark the potential of this compound by comparing its projected attributes with those of Donepezil.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is not extensively published, we can extrapolate and compare its predicted properties with the known characteristics of Donepezil.

Property6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Predicted)Donepezil (Experimental)Significance in Drug Discovery
Molecular Formula C10H9BrO2C24H29NO3Influences molecular weight and subsequent pharmacokinetic properties.
Molecular Weight ~241.08 g/mol 379.49 g/mol Lower molecular weight may contribute to better cell permeability and bioavailability.
LogP (Predicted) ~2.5-3.0~4.1Lipophilicity affects absorption, distribution, metabolism, and excretion (ADME). A moderate LogP is often desirable.
Hydrogen Bond Donors 00Absence of hydrogen bond donors can enhance membrane permeability.
Hydrogen Bond Acceptors 24Hydrogen bond acceptors can influence solubility and target binding.
Polar Surface Area ~26.3 Ų~41.9 ŲAffects cell penetration and blood-brain barrier permeability.

Note: Predicted values for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one are based on computational models and should be experimentally verified.

Benchmarking Biological Activity: Acetylcholinesterase Inhibition

The primary benchmark for a compound in this chemical space is its ability to inhibit acetylcholinesterase. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]

While the IC50 value for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is not yet publicly available, the following table provides the IC50 values for Donepezil and other established AChE inhibitors to serve as a robust benchmark for comparative analysis.[11]

InhibitorAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BChE) IC50Selectivity Index (BChE/AChE)
Donepezil 14 nM9,120 nM~651
Rivastigmine 9,120 nM~37 nM~0.004
Galantamine 575 nM>10,000 nM>17

Note: IC50 values can vary depending on the experimental conditions. The data presented here is a representation from the cited literature.[11]

A high selectivity for AChE over butyrylcholinesterase (BChE) is often a desirable attribute for minimizing off-target effects. The experimental determination of the IC50 and selectivity of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives is a critical next step in their evaluation.

Experimental Protocols for Benchmark Testing

To ensure reproducible and comparable results, standardized experimental protocols are essential. The most widely accepted method for determining the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman et al.[3][12]

Workflow for Acetylcholinesterase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: AChE, ATCI, DTNB, Test Compound, Buffer B Dispense Reagents into 96-well Plate A->B C Pre-incubate Test Compound with AChE B->C D Initiate Reaction with ATCI C->D E Monitor Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for AChE inhibitor screening.

Detailed Protocol: Ellman's Method for AChE Inhibition Assay[3][13]

1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[3][12]

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test inhibitor compound (e.g., 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one derivatives)

  • Donepezil (as a positive control)

  • 96-well microplate reader

3. Procedure:

  • Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor in phosphate buffer. A series of dilutions of the test inhibitor should be prepared to determine the IC50 value.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[13]

    • Add 10 µL of the stock solution of the test inhibitor (or buffer for the control).[13]

    • Add 10 µL of AChE (1 U/mL).[13]

  • Incubation: Incubate the plate for 10 minutes at 25 °C.[13]

  • Addition of DTNB: Add 10 µL of 10 mM DTNB to the reaction mixture.[13]

  • Initiation of Reaction: Initiate the reaction by adding 10 µL of 14 mM ATCI.[13]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to monitor the change in absorbance over time.

  • Calculation: The percent of AChE inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Pharmacokinetic Profile: Considerations for Indanone Derivatives

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its development. Studies on indanone derivatives have provided insights into their potential pharmacokinetic behavior. For instance, some indanone derivatives have been shown to be well-tolerated and exhibit favorable pharmacokinetic profiles in animal models.[14][15]

Donepezil exhibits high oral bioavailability (100%) and a long elimination half-life of approximately 70 hours.[7] It is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[7][10] When developing derivatives of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, it is crucial to consider how modifications to the core structure will impact these pharmacokinetic parameters.

Conceptual ADME Pathway for an Indanone-Based Drug Candidate

G A Oral Administration B Gastrointestinal Absorption A->B C First-Pass Metabolism (Liver) B->C D Systemic Circulation C->D E Distribution to Tissues (including CNS) D->E F Metabolism (e.g., CYP450) D->F G Excretion (Renal/Fecal) D->G F->G

Caption: Conceptual ADME pathway for an indanone-based drug.

Conclusion and Future Directions

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of acetylcholinesterase inhibitors. Its structural relationship to the core of Donepezil provides a strong rationale for its investigation in the context of Alzheimer's disease and other neurodegenerative disorders.

This guide has provided a framework for benchmarking this compound against established drugs by comparing physicochemical properties, outlining standardized protocols for evaluating biological activity, and considering key pharmacokinetic parameters. The next critical steps for researchers will be the synthesis of a focused library of derivatives, followed by rigorous in vitro and in vivo testing to validate their potential as clinically relevant drug candidates. The versatility of the indanone scaffold, coupled with the strategic placement of the bromo substituent, offers a rich chemical space for exploration and optimization, paving the way for the discovery of next-generation therapeutics.

References

  • A Comparative Analysis of Natural Acetylcholinesterase Inhibitors - Benchchem. (URL: )
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. (URL: )
  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone deriv
  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (URL: )
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening | Springer N
  • Donepezil - Wikipedia. (URL: [Link])

  • Synthesis of donepezil by Gaonkar et al. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs - PMC. (URL: [Link])

  • Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors - PubMed. (URL: [Link])

  • The Mechanism of Action of Donepezil N-oxide: A Technical Guide - Benchchem. (URL: )
  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed. (URL: [Link])

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. (URL: [Link])

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC. (URL: [Link])

  • Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative | Request PDF - ResearchGate. (URL: [Link])

  • Benchmarking a Novel Potential Cholinesterase Inhibitor: A Comparative Guide for (R)-5-(pyrrolidin-2-yl)-1H-tetrazole - Benchchem. (URL: )
  • Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • 6-Bromo-7-methoxy-1H-indazole - ChemBK. (URL: [Link])

  • The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC. (URL: [Link])

  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency - Frontiers. (URL: [Link])

  • Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science Publishers. (URL: [Link])

  • Application Notes: 6-Bromo-2,3-dihydro-1H-inden-5-ol in Neurodegenerative Disease Research - Benchchem. (URL: )
  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - MDPI. (URL: [Link])

  • 7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one | 892152-26-0 - J&K Scientific. (URL: [Link])

  • What are the chemical properties of 6-Bromo-2,3-dihydro-1H-inden-5-ol? - Benchchem. (URL: )
  • Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PubMed. (URL: [Link])

  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity - ResearchGate. (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])

  • 7-BroMo-6-Methoxy-2,3-dihydro-1H-inden-1-one - NextSDS. (URL: [Link])

  • The Strategic Advantage of 7-Bromo-1-indanone in Pharmaceutical Synthesis: A Compar
  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google P
  • 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1 - Matrix Fine Chemicals. (URL: [Link])

  • A Method for Synthesis of 3-Hydroxy-1-indanones via Cu-Catalyzed Intramolecular Annulation Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure (SOP): Handling and Disposal of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive procedural guide to ensure the safe, compliant, and environmentally responsible disposal of 6-Bromo-7-methoxy-2,3-dihydro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive procedural guide to ensure the safe, compliant, and environmentally responsible disposal of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one . This guide bridges the gap between regulatory compliance and operational efficiency, offering drug development professionals the mechanistic reasoning behind standard safety protocols.

PART 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical profile of the target compound. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a halogenated aromatic ketone used as a building block in organic synthesis and drug discovery.

Quantitative Data & Identification
PropertySpecification
Chemical Name 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Synonyms 1H-Inden-1-one, 6-bromo-2,3-dihydro-7-methoxy-[1]
CAS Number 1273599-65-7[1][2]
Molecular Formula C10H9BrO2[1]
Molecular Weight 241.08 g/mol [1][3]
Waste Classification Halogenated Organic Waste[4][5]
GHS Hazard Profile *H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation)[6]

*Hazard profile extrapolated from structurally analogous brominated indanones (e.g., CAS 436803-36-0)[6].

PART 2: The Causality of Segregation (Expertise & Experience)

A common operational failure in laboratory waste management is the co-mingling of halogenated and non-halogenated organic wastes. For brominated compounds like 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, strict segregation is not merely a regulatory formality—it is a critical chemical safety requirement[4][5].

The Mechanistic Reasoning:

  • Formation of Toxic Byproducts: When non-halogenated waste is incinerated, it is often used for fuel blending at standard combustion temperatures. If brominated organics are introduced into this low-temperature stream, incomplete combustion triggers the formation of highly toxic Polybrominated Dibenzo-p-Dioxins (PBDDs) and Polybrominated Dibenzofurans (PBDFs) [7][8].

  • Corrosive Gas Generation: The thermal degradation of brominated compounds releases Hydrogen Bromide (HBr) gas[9]. Standard incinerators lack the specialized caustic scrubbers required to neutralize HBr, leading to severe corrosion of the incinerator lining and hazardous atmospheric emissions[10][11].

  • Cost & Compliance: Because of these risks, halogenated waste must be routed to specialized high-temperature rotary kilns (>1100°C) equipped with flue gas scrubbers[11][12]. Mixing even a small amount of brominated indanone into a non-halogenated carboy contaminates the entire volume, exponentially increasing disposal costs[4].

PART 3: Waste Segregation Workflow

WasteSegregation Start Waste Generation: 6-Bromo-7-methoxy-1-indanone Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, Spills, Contaminated PPE) Decision1->Solid Solid Liquid Liquid Waste (Reaction Solvents, Washings) Decision1->Liquid Liquid / Solvent Halogenated Halogenated Organic Waste Stream (Red Tag / Segregated) Solid->Halogenated Decision2 Halogen Content > 1%? Liquid->Decision2 Decision2->Halogenated Yes (Contains Bromine) NonHalogenated Non-Halogenated Waste Stream (Do Not Mix!) Decision2->NonHalogenated No Incineration High-Temperature Rotary Kiln (>1100°C) Halogenated->Incineration RCRA Transport Scrubber Caustic Scrubber (Neutralizes HBr) Incineration->Scrubber Flue Gas (HBr, PBDDs) Safe Safe Exhaust & Ash Disposal Scrubber->Safe

Fig 1. Decision tree for the segregation and thermal destruction of brominated organic waste.

PART 4: Operational Disposal Protocols

The following self-validating protocols ensure that 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is handled safely from the benchtop to the final waste facility.

Protocol A: Liquid Waste Segregation

Applies to reaction mother liquors, chromatography fractions, and solvent washings containing the compound.

  • Identify the Receptacle: Select a chemically compatible, high-density polyethylene (HDPE) or glass waste container explicitly designated and labeled for "Halogenated Organic Waste" [4][13].

  • Verify Compatibility: Ensure the waste container does not contain incompatible materials (e.g., strong oxidizers, alkali metals, or nitric acid)[5].

  • Transfer: Working entirely within a certified fume hood, use a PTFE funnel to transfer the liquid into the waste container. Do not fill past 80% capacity to allow for vapor expansion[4].

  • Log & Label: Immediately cap the container and update the hazardous waste log. The label must explicitly list the chemical components (e.g., "Dichloromethane 90%, 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one 10%")[4][5].

Protocol B: Solid Waste & Spill Cleanup

Applies to dry powder spills, contaminated weigh boats, and used filter paper.

  • Containment (No Dry Sweeping): If the pure powder is spilled, do not sweep it dry , as this risks aerosolizing the brominated compound[10]. Instead, cover the powder with a damp absorbent mat or wet vermiculite.

  • Collection: Use non-sparking tools to scoop the absorbed material into a puncture-resistant, sealable hazardous waste bucket.

  • Decontamination: Wipe the spill area with a compatible solvent (e.g., ethanol or acetone) to dissolve residual indanone. Absorb the solvent with paper towels and place them into the solid waste bucket.

  • Disposal: Seal the bucket and affix a hazardous waste tag marked "Halogenated Solid Waste - Toxic" [13].

Protocol C: Empty Container Decontamination

Applies to depleted reagent bottles.

  • Triple Rinsing: Chemical containers must be triple-rinsed before they can be considered safe for standard disposal[13]. Rinse the empty bottle three times with a small volume of a solvent capable of dissolving the indanone (e.g., ethyl acetate or dichloromethane).

  • Rinsate Segregation: Pour all rinsate directly into the Halogenated Organic Liquid Waste container[13].

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical label to prevent future misidentification[13].

  • Final Status: The container is now classified as "RCRA Empty" and can be vented dry in a fume hood before being discarded in standard laboratory glass/plastic recycling bins[13].

PART 5: References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA/600/S2-87/098. URL: [Link]

  • Greenpeace Research Laboratories. "Environmental and Human Health Concerns in the Processing of Electrical and Electronic Waste". URL: [Link]

  • Eastern Washington University. "Hazardous Waste Management Program: Disposal of Laboratory Containers Guidance". URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.